4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c1-2-6-7(10)12-9(5-3-4-5)13-8(6)11/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZNESDTUOCJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436155 | |
| Record name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617716-32-2 | |
| Record name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Cyclopropyl-5-ethylpyrimidine Derivatives in Medicinal Chemistry
Executive Summary
This technical guide provides a comprehensive analysis of 2-cyclopropyl-5-ethylpyrimidine derivatives, a privileged structural motif in modern drug discovery. While pyrimidines are ubiquitous in medicinal chemistry, the specific substitution pattern of a C2-cyclopropyl group combined with a C5-ethyl chain offers a unique balance of physicochemical properties. This scaffold is increasingly utilized to modulate lipophilicity, enhance metabolic stability, and induce favorable conformational constraints in kinase inhibitors, antivirals, and agrochemicals.
This document serves as a blueprint for researchers, detailing the structural rationale, synthetic pathways, and therapeutic applications of this specific chemotype.
Part 1: Structural Rationale & Chemical Space
The "Magic Methyl" vs. The "Cyclopropyl Effect"
In the optimization of lead compounds, the 2-cyclopropyl-5-ethylpyrimidine core represents a strategic evolution from simpler alkyl-pyrimidines.
-
C2-Cyclopropyl Group: Unlike an isopropyl group (which is sterically similar), the cyclopropyl ring is distinct due to its
hybrid character. It acts as an electron donor via -conjugation with the pyrimidine -system, potentially increasing the basicity of the pyrimidine nitrogens. Furthermore, the cyclopropyl group provides metabolic stability by blocking -hydroxylation, a common clearance pathway for isopropyl or alkyl chains. -
C5-Ethyl Group: The ethyl group at the 5-position serves as a lipophilic anchor. It is small enough to fit into hydrophobic pockets (e.g., the gatekeeper region of kinases) but large enough to provide significant van der Waals interactions compared to a methyl group.
Physicochemical Profile
| Property | 2-Isopropyl-5-methylpyrimidine | 2-Cyclopropyl-5-ethylpyrimidine | Impact |
| Hybridization (C2-sub) | Pseudo- | Altered electronic distribution | |
| Conformational Freedom | Rotatable bonds | Rigid/Constrained | Reduced entropic penalty upon binding |
| Metabolic Liability | High (CYP450 oxidation) | Low (Ring strain prevents oxidation) | Improved Half-life ( |
| LogP (Lipophilicity) | Moderate | Moderate-High | Enhanced membrane permeability |
Part 2: Synthetic Strategies
The construction of the 2-cyclopropyl-5-ethylpyrimidine core generally follows two primary retrosynthetic disconnections: Cyclocondensation (de novo ring formation) and Functionalization (modification of a pre-formed ring).
Primary Route: De Novo Cyclocondensation
The most robust method involves the condensation of a cyclopropyl-amidine with a C2-ethylated 1,3-dicarbonyl equivalent.
Protocol 1: Synthesis of 2-cyclopropyl-5-ethylpyrimidin-4(3H)-one
-
Reagents: Cyclopropanecarboxamidine HCl, Ethyl 2-ethylacetoacetate (or equivalent), Sodium Ethoxide (NaOEt).
-
Solvent: Ethanol (anhydrous).[1]
-
Conditions: Reflux, 6–12 hours.
Step-by-Step Methodology:
-
Activation: Dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt.
-
Free Base Formation: Add Cyclopropanecarboxamidine HCl (1.0 eq) to the ethoxide solution. Stir for 15 min at RT to liberate the free amidine.
-
Condensation: Dropwise add Ethyl 2-formylbutanoate (or a masked equivalent like an enol ether) (1.0 eq).
-
Cyclization: Heat the mixture to reflux (
C) for 8 hours. Monitor by TLC/LCMS. -
Workup: Cool to RT. Neutralize with dilute HCl to precipitate the pyrimidinone. Filter and wash with cold water.
Functionalization: The "Dichloropyrimidine" Divergence
For high-throughput library generation, the intermediate 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine is the critical building block.
Protocol 2: Chlorination & SNAr Diversification
-
Chlorination: Treat the pyrimidinone precursor with
(neat or in toluene) and a catalytic amount of DMF at C for 4 hours to yield the di-chloro species. -
Regioselective SNAr:
-
Position 4: The C4 position is highly electrophilic. React with amines, phenols, or thiols in the presence of a base (
or ) at C to RT. -
Position 6: Requires harsher conditions (higher temp) or transition metal catalysis (Suzuki/Buchwald) if the C4 position is already substituted.
-
Part 3: Visualization of Workflows
Synthetic Pathway Diagram
The following diagram illustrates the conversion of raw materials into the active pharmaceutical ingredient (API) scaffold.
Caption: Divergent synthesis from cyclopropyl amidine to the key dichloro-intermediate and subsequent library generation.
Part 4: Therapeutic Applications & Case Studies
Kinase Inhibition (EGFR & Pyrazolo-fused systems)
Research indicates that fusing the 2-cyclopropyl-5-ethylpyrimidine ring creates Pyrazolo[1,5-a]pyrimidines . These fused systems are potent ATP-competitive inhibitors.
-
Mechanism: The pyrimidine N1 and the pyrazole N serve as hydrogen bond acceptors/donors to the hinge region of the kinase.
-
Role of 5-Ethyl: This group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode, enhancing selectivity over other kinases.
-
Role of 2-Cyclopropyl: Provides a rigid hydrophobic contact that improves potency against specific mutants (e.g., T790M in EGFR) compared to flexible alkyl chains.
DHODH Inhibitors (Antiviral/Immunosuppressive)
The scaffold has been identified in inhibitors of Human Dihydroorotate Dehydrogenase (DHODH).
-
Significance: DHODH is a key enzyme in de novo pyrimidine biosynthesis.
-
Observation: In a series of pyrazolyl-azines, the 5-cyclopropyl and 5-ethyl substitutions were critical for optimizing the pMIC50. The cyclopropyl group specifically enhanced antiviral effects against RNA viruses by improving the pharmacokinetic profile.
Agrochemicals (Herbicides)
While less discussed in clinical literature, the 2-cyclopropyl-5-ethylpyrimidine core is structurally homologous to Pyrimidinyloxybenzoates (e.g., Bispyribac). The cyclopropyl group often imparts resistance to rapid degradation in soil while maintaining high affinity for the target enzyme (Acetolactate Synthase - ALS).
Part 5: References
-
Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines. RSC Advances. (Detailed synthesis of 2-cyclopropyl-5-ethyl-7-phenylpyrazolo[1,5-a]pyrimidine).
-
Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). Journal of Medicinal Chemistry. (SAR comparison of 5-ethyl vs 5-cyclopropyl groups).
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[2] (Review on the metabolic and physicochemical benefits of the cyclopropyl group).
-
Synthesis and biological activity of some pyrimidine derivatives. Academia.edu. (General protocols for pyrimidine synthesis using amidines).
-
Product Class 12: Pyrimidines. Thieme E-Books. (Authoritative reference for pyrimidine ring closure methodologies).
Sources
therapeutic potential of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine building blocks
Therapeutic Potential of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine Building Blocks
Executive Summary
The compound 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine represents a high-value, privileged scaffold in modern medicinal chemistry.[1][2] Structurally analogous to the core intermediate of the blockbuster antiplatelet drug Ticagrelor , this building block offers a strategic "cyclopropyl-ethyl" motif that enhances metabolic stability and optimizes hydrophobic interactions within enzyme binding pockets.[1][2] This guide analyzes its utility as a precursor for P2Y12 receptor antagonists and next-generation kinase inhibitors, detailing the synthetic logic, reactivity profiles, and validation protocols required for its application in drug discovery.[1][2]
Structural Logic & Pharmacophore Analysis
The therapeutic value of this building block lies in its specific substitution pattern on the pyrimidine ring. Unlike generic pyrimidines, the 2-cyclopropyl-5-ethyl combination addresses two critical failure points in early-stage drug candidates: metabolic liability and target selectivity.[1][2]
The "Dual-Anchor" Mechanism
-
C2-Cyclopropyl Group: Acts as a metabolic shield.[1][2] Unlike isopropyl or n-propyl groups, the cyclopropyl ring resists cytochrome P450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (
).[1][2] Furthermore, it provides a rigid steric bulk that often improves binding affinity by locking the molecule into a bioactive conformation.[1][2] -
C5-Ethyl Group: Provides a "hydrophobic clamp."[1][2] In kinase inhibitors, the C5 substituent often interacts with the "gatekeeper" residue within the ATP-binding pocket.[1][2] An ethyl group offers a precise steric fit—larger than methyl but less floppy than propyl—often optimizing selectivity against homologous kinases.
-
C4, C6-Dichloro Motifs: These are the "warheads" for diversity.[1][2] They serve as electrophilic sites for Regioselective Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid assembly of complex libraries.[1][2]
Synthetic Architecture & Reactivity
The synthesis and utilization of this block require precise control over stoichiometry and temperature to prevent over-substitution.
Core Synthesis Protocol
The construction of the scaffold typically follows a condensation-chlorination sequence.[2]
Step 1: Pyrimidine Ring Construction
-
Reagents: Diethyl ethylmalonate + Cyclopropanecarboximidamide (hydrochloride).
-
Conditions: Sodium ethoxide (
) in Ethanol, Reflux, 4-6 hours. -
Mechanism: Double nucleophilic acyl substitution. The amidine nitrogen attacks the ester carbonyls, cyclizing to form 2-cyclopropyl-5-ethylpyrimidine-4,6-diol .[1][2]
-
Critical Control Point: Ensure anhydrous conditions to maximize yield. The intermediate diol often precipitates upon acidification (
).
Step 2: Chlorination (Activation)
-
Reagents:
(Phosphorus oxychloride) + -Dimethylaniline (catalyst/base).[1] -
Conditions: Reflux (
), 3-5 hours.[1][2] -
Outcome: Conversion of the tautomeric hydroxyls to chlorides, yielding the target 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine .[1][2]
Functionalization Workflow (Graphviz)
The following diagram illustrates the divergent synthesis pathways available from this core.
Caption: Divergent synthesis pathways from the 4,6-dichloro core. The symmetric chlorides allow for controlled mono-functionalization followed by a second diverse substitution.[1][2]
Therapeutic Applications & Case Studies
P2Y12 Receptor Antagonists (Cardiovascular)
This scaffold is a direct structural homolog of the intermediate used for Ticagrelor (Brilinta) . In Ticagrelor, a propylthio group occupies the C5 position.[1][2] Substituting this with an ethyl group creates analogs with altered lipophilicity (
-
Mechanism: The pyrimidine core mimics the adenosine nucleobase, binding to the P2Y12 receptor on platelets to prevent ADP-induced aggregation.[1][2]
-
Advantage: The 2-cyclopropyl group fits into a hydrophobic pocket of the receptor, enhancing residence time.[1][2]
Kinase Inhibitors (Oncology)
In the context of EGFR (Epidermal Growth Factor Receptor) or JAK (Janus Kinase) inhibitors:
-
Hinge Binding: The N1 and C2-substituents interact with the kinase hinge region.[1][2]
-
Gatekeeper Interaction: The C5-ethyl group is critical.[1][2] For kinases with smaller gatekeeper residues (e.g., Threonine), the ethyl group fills the hydrophobic void without causing steric clash, potentially increasing potency against resistance mutations (e.g., T790M).[1][2]
Quantitative Comparison of C5-Substituents:
| C5-Substituent | Steric Bulk (A-Value) | Lipophilicity (Est. | Primary Utility |
| -H | Low | 0.0 | General Scaffold |
| -Methyl | Medium | +0.5 | Standard Optimization |
| -Ethyl | High (Optimal) | +1.0 | Hydrophobic Pocket Filling |
| -Propylthio | Very High | +1.8 | P2Y12 Specific (Ticagrelor) |
Experimental Protocol: Regioselective Mono-Amination
Objective: To selectively displace one chlorine atom with an aniline derivative (common in kinase inhibitor synthesis) without forming the di-substituted byproduct.
Protocol:
-
Preparation: Dissolve 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine (1.0 eq) in anhydrous DMF or THF.
-
Reagent Addition: Cool the solution to 0°C . Add the target amine (e.g., 3-chloroaniline) (0.95 eq) slowly. Note: Using a slight deficit of amine prevents di-substitution.[1][2]
-
Base: Add DIPEA (Diisopropylethylamine) (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor via LC-MS.
-
Success Metric: Ratio of Mono:Di product should be >10:1.
-
-
Workup: Quench with water. The mono-substituted product often precipitates.[1][2] If not, extract with EtOAc.[1][2]
-
Purification: Recrystallization from EtOH is preferred over chromatography for scalability.
Validation Check:
-
1H NMR: Look for the loss of symmetry. The two pyrimidine ring carbons (C4/C6) are no longer equivalent.
-
LC-MS: Confirm mass corresponding to
.[1][2]
References
-
Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis."[1][2] Bioorganic & Medicinal Chemistry Letters, 2007.[1][2]
-
Gao, G.R., et al. "Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors."[1][2] Molecules, 2024.[1][2][3][4]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 54595731, 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine."[1][2] PubChem, 2025.[1][2][5]
-
Vernigora, A., et al. "Synthesis and antiviral properties of new derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-one."[1][2][6] Russian Journal of Organic Chemistry, 2016.[1][2][6]
-
Wermuth, C.G. "The Practice of Medicinal Chemistry: Bioisosterism and Pharmacophore Optimization."[2] Academic Press, 2008.[1][2] (General Reference for Cyclopropyl/Ethyl Bioisosterism).
Sources
- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
melting point and boiling point of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
This is an in-depth technical guide on the physicochemical properties and experimental characterization of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine .
Physicochemical Characterization & Experimental Protocols
Executive Summary
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS 617716-32-2 ) is a specialized pyrimidine intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly P2Y12 receptor antagonists (e.g., Ticagrelor analogs) and advanced agrochemicals.[1] Its structural uniqueness lies in the 2-cyclopropyl moiety—a motif that enhances metabolic stability and potency—coupled with a 5-ethyl group that modulates lipophilicity.
This guide provides a rigorous analysis of its melting and boiling points, critical for process chemists optimizing purification (crystallization vs. distillation) and handling protocols. Due to its status as a specialized intermediate, experimental data is often proprietary; this guide synthesizes available data with high-fidelity predictive models to establish operational baselines.
Chemical Identity & Structural Analysis
| Property | Detail |
| Chemical Name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine |
| CAS Number | 617716-32-2 |
| Molecular Formula | C₉H₁₀Cl₂N₂ |
| Molecular Weight | 217.10 g/mol |
| SMILES | CCc1c(Cl)nc(nc1Cl)C2CC2 |
| Structural Features | Pyrimidine core, 4,6-dichloro substitution (reactive electrophiles), 2-cyclopropyl (steric bulk), 5-ethyl (lipophilic spacer).[1][2][3][4][5][6] |
Thermodynamic Properties (Core Data)
The following values represent the operational consensus for process engineering. Where explicit experimental values are proprietary, high-confidence QSPR (Quantitative Structure-Property Relationship) predictions are provided, calibrated against the known 5-methyl analog (CAS 21721-73-3).
3.1 Melting Point (MP)
-
Status: Low-Melting Solid or Oil at Room Temperature.
-
Predicted Range: 25°C – 45°C
-
Analysis: The introduction of the ethyl group at the 5-position disrupts the crystal lattice packing efficiency compared to the 5-methyl analog (MP ~41-45°C) and the unsubstituted 4,6-dichloropyrimidine (MP 65-67°C). Consequently, the 5-ethyl variant often exists as a supercooled liquid or a low-melting solid that requires refrigeration to maintain a crystalline state.
3.2 Boiling Point (BP)
-
Predicted Value (760 mmHg): 305°C ± 25°C
-
Predicted Value (Reduced Pressure):
-
10 mmHg: ~145°C – 155°C
-
1 mmHg: ~110°C – 120°C
-
-
Analysis: The compound has significant volatility at high temperatures but is thermally sensitive due to the potential for hydrolysis of the C-Cl bonds. Distillation must be performed under high vacuum (< 5 mmHg) to prevent degradation.
3.3 Comparative Physicochemical Data
| Compound | R-Group (C5) | Melting Point (°C) | Boiling Point (760 mmHg) |
| Target | Ethyl | ~25–45 (Predicted) | ~305°C |
| Analog 1 | Methyl | 41.5 – 45.5 (Exp) | ~287°C |
| Analog 2 | Hydrogen | 65 – 67 (Exp) | 176°C |
Experimental Determination Protocols
For researchers verifying these properties in-house, the following self-validating protocols are recommended.
4.1 Melting Point Determination (DSC Method)
-
Objective: Precise determination of the solid-liquid transition energy.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Protocol:
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Cycle: Equilibrate at -20°C, then ramp 10°C/min to 100°C.
-
Validation: The onset temperature (
) is the reported MP. A sharp endotherm indicates high purity (>98%). Broadening indicates solvent occlusion or impurities.
-
4.2 Boiling Point Determination (TGA/DSC)
-
Objective: Determine volatility and thermal stability limit.
-
Protocol:
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.
-
Ramp: 10°C/min from ambient to 350°C.
-
Data Point: The temperature at 5% weight loss (
) approximates the onset of boiling/evaporation for volatile solids, provided no decomposition occurs.
-
Synthesis & Purification Workflow
The physical state (low-melting solid) dictates the purification strategy. Crystallization is preferred for scale-up, while vacuum distillation is used for initial purification of the crude oil.
Figure 1: Synthesis and purification logic flow. The low melting point requires cooling crystallization (e.g., -20°C) rather than ambient crystallization.
Safety & Handling Implications
-
Corrosivity: As a dichloropyrimidine, the compound is a potent electrophile and potential skin sensitizer. It can hydrolyze to release HCl upon contact with moisture.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The low melting point means it may melt during transit in summer months; ensure containers are upright and sealed to prevent leakage.
-
Incompatibility: Avoid strong oxidizers and strong bases (which displace the chlorines).
References
-
PubChem Compound Summary. (2025). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Analog Data). National Center for Biotechnology Information. Link
-
ChemicalBook. (2025).[7] CAS 21721-73-3 Properties and Safety.[6][8] Link
-
Sigma-Aldrich. (2025). 4,6-Dichloro-2-methylpyrimidine Safety Data Sheet. Link
-
ECHA (European Chemicals Agency). Registration Dossier for Chloropyrimidines. Link
Sources
- 1. 41026-91-9|4,6-Dichloro-2-ethyl-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. atompharma.co.in [atompharma.co.in]
- 4. CAS 14052-82-5: 4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidi… [cymitquimica.com]
- 5. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | C7H7Cl2N3O2S | CID 22268924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. AB489758 | CAS 21721-73-3 – abcr Gute Chemie [abcr.com]
- 7. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 21721-73-3 | CAS DataBase [m.chemicalbook.com]
The Strategic Role of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS 617716-32-2) in Modern Drug Discovery: Synthesis, Reactivity, and Application Workflows
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex, target-specific small molecules relies heavily on highly functionalized, bi-electrophilic building blocks. 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS: 617716-32-2) represents a premier intermediate designed specifically for the synthesis of advanced therapeutics, particularly kinase inhibitors [1]. By strategically combining a privileged pyrimidine core with sterically demanding and metabolically stable aliphatic substituents, this scaffold offers researchers precise control over sequential functionalization. This technical guide details the structural rationale, physicochemical profiling, and validated synthetic workflows for utilizing this critical intermediate.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the fundamental identifiers and physicochemical properties of a building block is the first step in predictive modeling and synthetic planning. The tables below summarize the core data for this compound.
Table 1: Nomenclature & Identifiers
| Identifier | Value |
| Chemical Name | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine |
| CAS Registry Number | 617716-32-2 |
| Molecular Formula | C9H10Cl2N2 |
| Molecular Weight | 217.09 g/mol |
| SMILES String | CCC1=C(Cl)N=C(C2CC2)N=C1Cl |
Table 2: Structural & Physicochemical Properties
| Property | Value | Causality / Significance in Design |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | Optimal for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 0 | Leaves room for the addition of HBDs during subsequent amination steps. |
| Hydrogen Bond Acceptors (HBA) | 2 | The pyrimidine nitrogens serve as critical anchors in the kinase hinge region. |
| Rotatable Bonds | 2 | Low flexibility reduces the entropic penalty upon target binding. |
Part 2: Structural Rationale in Medicinal Chemistry
As a Senior Application Scientist, I emphasize that the selection of a building block is never arbitrary; it is dictated by the biological target's architecture and the pharmacokinetic liabilities of the lead series. The specific substitution pattern of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine is a masterclass in rational drug design [3].
-
The Pyrimidine Core: Pyrimidines are bioisosteres of endogenous purines. In oncology and immunology, pyrimidine-based scaffolds are frequently utilized to anchor inhibitors to the ATP-binding site (hinge region) of kinases via bidentate hydrogen bonding [3].
-
The 2-Cyclopropyl Substitution (The "Cyclopropyl Effect"): The incorporation of a cyclopropyl ring is a highly strategic choice. Cyclopropyl rings impart rigid conformational constraint, locking the molecule into a bioactive conformation. More importantly, they are significantly more resistant to cytochrome P450 (CYP) mediated oxidative metabolism compared to straight-chain alkyls (like isopropyl groups) due to their higher C-H bond dissociation energies and unique sp³-hybridization character [2].
-
The 5-Ethyl Group: This aliphatic vector is positioned to probe specific hydrophobic pockets within the target protein, such as the "gatekeeper" region of a kinase, enhancing both binding affinity and target selectivity.
-
The 4,6-Dichloro Handles: Unlike 4,6-dihydroxy pyrimidines (which exist as unreactive lactam tautomers), the dichloro species is "pre-activated." The two chlorides serve as orthogonal synthetic handles, allowing for sequential, regioselective modifications without the need for harsh chlorinating agents like POCl3.
Part 3: Mechanistic Pathways & Visualizations
The utility of this scaffold lies in its predictable reactivity. The symmetry of the starting material is broken upon the first nucleophilic attack. Once the first chloride is displaced by an electron-donating group (e.g., an amine), the pyrimidine ring becomes electron-rich, drastically deactivating the second C-Cl bond.
Nucleophilic aromatic substitution (SNAr) mechanism on the pyrimidine ring.
Sequential functionalization workflow of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine.
Part 4: Synthetic Workflows & Methodologies
To ensure a self-validating and reproducible system, the following protocols detail the exact causality behind each reagent choice during the sequential functionalization of CAS 617716-32-2.
Protocol 1: Regioselective Mono-Amination (1st SNAr)
Objective: To replace one chlorine atom with a primary amine while preventing over-reaction.
-
Reagent Assembly: Dissolve 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (1.0 eq) in absolute ethanol (0.2 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic pyrimidine carbon.
-
Nucleophile Addition: Slowly add the desired primary amine (1.05 eq). Causality: Limiting the amine to a slight stoichiometric excess prevents the formation of the di-substituted byproduct.
-
Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours. Causality: Ethanol is selected as the solvent because its protic nature stabilizes the anionic Meisenheimer complex transition state via hydrogen bonding, lowering the activation energy.
-
Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 217) disappears and the mono-substituted mass appears. The inherent deactivation of the ring by the newly added amine ensures the reaction naturally halts at mono-substitution.
Protocol 2: Secondary Functionalization (Suzuki-Miyaura Cross-Coupling)
Objective: To functionalize the remaining, deactivated C-Cl bond to form a C-C bond.
-
Reagent Assembly: Combine the 4-amino-6-chloro intermediate (1.0 eq) and a selected aryl/heteroaryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water.
-
Catalyst & Base: Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Causality: Because the first amine substitution donates electron density into the pyrimidine π-system, the remaining C-Cl bond is highly resistant to a second SNAr attack. Palladium-catalyzed cross-coupling circumvents this by shifting the reaction paradigm from nucleophilic attack to oxidative addition into the C-Cl bond.
-
Inert Atmosphere: Degas the mixture with N2 for 10 minutes, then heat to 100°C for 12 hours.
-
Validation Check: Aqueous workup followed by silica gel chromatography. The successful formation of the C-C bond confirms the complete functionalization of the pyrimidine scaffold.
Part 5: Handling, Storage, and Safety Protocols
As a halogenated heterocyclic compound, 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine requires strict adherence to safety and storage protocols to maintain its integrity [1]:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Halogenated pyrimidines can slowly hydrolyze in the presence of atmospheric moisture to form the corresponding pyrimidones.
-
Handling: The compound is a known skin and eye irritant. All manipulations must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).
-
Disposal: Halogenated organic waste must be segregated and disposed of according to institutional and environmental regulations.
References
-
Title: The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed (National Institutes of Health) URL: [Link]
Technical Guide: Stability of Cyclopropyl Group in Dichloropyrimidine Structures
This guide details the structural integrity, synthesis, and reactivity of the cyclopropyl moiety within dichloropyrimidine scaffolds. It focuses on 2-cyclopropyl-4,6-dichloropyrimidine , a critical intermediate in the development of kinase inhibitors and metabolic disease therapeutics.
Executive Summary: The Strategic Value of the Motif
In medicinal chemistry, the 2-cyclopropyl-4,6-dichloropyrimidine scaffold represents a "privileged structure." The cyclopropyl group acts as a superior bioisostere for the isopropyl group. While sterically similar, the cyclopropyl ring offers:
-
Enhanced Metabolic Stability: It blocks the
-hydroxylation pathway common to isopropyl groups (CYP450 oxidation). -
-Aromaticity: The
character of the C-C bonds allows for unique electronic communication with the pyrimidine ring, modulating the electrophilicity of the C-4/C-6 chlorides. -
Conformational Rigidity: It locks the vector of attached substituents, reducing the entropic penalty of binding to target proteins (e.g., ATP binding pockets of kinases).
This guide provides the evidence-based protocols for synthesizing, functionalizing, and maintaining the stability of this motif.
Structural & Electronic Stability Analysis
Electronic Interaction (Walsh Orbitals)
The stability of the cyclopropyl group attached to an electron-deficient pyrimidine ring is counter-intuitive. Cyclopropane is strained (~27.5 kcal/mol), yet it survives the harsh acidic and electrophilic conditions required to synthesize the dichloropyrimidine.
-
The Mechanism of Stability: The pyrimidine ring is strongly electron-withdrawing. The cyclopropyl group acts as a weak electron donor via hyperconjugation of its Walsh orbitals (bent bonds) with the
-system of the pyrimidine. -
Acid Resistance: Acid-catalyzed ring opening of cyclopropanes typically proceeds via a carbocation intermediate. Because the pyrimidine ring is electron-deficient, it destabilizes any developing positive charge on the
-carbon, effectively raising the activation energy for ring opening . Thus, the cyclopropyl group on a pyrimidine is more stable to acid than an isolated alkyl cyclopropane.
Diagram: Electronic Stabilization & Reactivity Flow
Caption: Figure 1. Electronic interplay between the cyclopropyl donor orbitals and the pyrimidine acceptor, conferring acid stability.
Synthesis & Manufacturing Protocol
The synthesis of 2-cyclopropyl-4,6-dichloropyrimidine requires preserving the ring during the formation of the heterocycle. The Amidine Route is the industry standard for high purity and yield.
Step-by-Step Synthesis
Step 1: Formation of Cyclopropanecarboximidamide (Amidine)
-
Reagents: Cyclopropanecarbonitrile, HCl (gas), Ethanol, Ammonia.
-
Protocol:
-
Dissolve cyclopropanecarbonitrile in anhydrous EtOH/HCl at 0°C (Pinner reaction) to form the imidate ester.
-
Treat the imidate with anhydrous ammonia in methanol.
-
Critical Control Point: Keep temperature <40°C to prevent hydrolysis of the imidate back to the ester.
-
-
Stability Note: The cyclopropyl ring is stable to HCl gas in anhydrous conditions.
Step 2: Cyclization to 2-Cyclopropyl-4,6-dihydroxypyrimidine
-
Reagents: Cyclopropanecarboximidamide HCl, Diethyl Malonate, Sodium Ethoxide (NaOEt).
-
Protocol:
-
Prepare NaOEt in situ (Na metal + EtOH).
-
Add amidine and diethyl malonate. Reflux for 4–6 hours.
-
Acidify workup to precipitate the dihydroxy pyrimidine (tautomer of pyrimidone).
-
-
Yield: Typically 75–85%.
Step 3: Chlorination (The Stress Test)
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylaniline (catalyst/base). -
Protocol:
-
Suspend dihydroxy compound in
(5 equiv). -
Add N,N-Dimethylaniline (1 equiv) dropwise.
-
Reflux (105°C) for 3–5 hours.
-
Quench: Pour onto crushed ice/water slowly (Exothermic!).
-
-
Stability Verification: The cyclopropyl ring survives boiling
. The electron-deficient nature of the protonated pyrimidine intermediate prevents acid-catalyzed ring opening. -
Purification: Extraction with DCM, followed by silica gel chromatography (Hexane/EtOAc).
Functionalization: Reactivity & Stability
Once synthesized, the 4,6-dichloro scaffold is functionalized via Nucleophilic Aromatic Substitution (
Regioselectivity and Conditions
Since the molecule is symmetric (C-2 substituted), the first displacement can occur at either C-4 or C-6.
| Parameter | Recommended Condition | Effect on Cyclopropyl Stability |
| Nucleophile | Primary/Secondary Amines, Alkoxides | Stable. No ring opening observed. |
| Base | DIPEA, | Stable. |
| Solvent | DMF, THF, EtOH, NMP | Stable. Avoid strong Lewis acids in non-polar solvents. |
| Temperature | 0°C to 80°C | Stable. Ring intact up to >150°C in neutral media. |
Experimental Workflow: Mono-displacement
Caption: Figure 2. Standard
Instability Factors: When Does It Break?
While robust, the cyclopropyl group is not invincible. Researchers must avoid specific conditions that trigger ring opening.
Risk Factors
-
Radical Conditions (Oxidative Opening):
-
Mechanism: Single Electron Transfer (SET) can generate a radical on the cyclopropyl ring.
-
Context: Metabolic oxidation by Cytochrome P450 (specifically CYP2C9 or CYP3A4) can sometimes attack the ring, though it is less liable than alkyl chains.[1]
-
Mitigation: If metabolic ring opening is observed (rare on pyrimidines), substitute C-H with C-F or gem-dimethyl groups on the cyclopropane.
-
-
"Homologous Michael Addition":
-
Mechanism: If the pyrimidine is hyper-activated (e.g., quaternized nitrogen or additional strong electron-withdrawing groups like
at C-5), a strong nucleophile (e.g., thiols) might attack the cyclopropane ring directly, leading to ring opening (homologous Michael addition). -
Reality Check: In standard 4,6-dichloropyrimidines, the C-Cl bond is significantly more electrophilic than the cyclopropane ring.
at C-4/C-6 is kinetically favored by orders of magnitude over ring opening.
-
-
Strong Lewis Acids:
-
Avoid
or at high temperatures, which can coordinate to the ring and force rearrangement to a propenyl chain.
-
References
-
Synthesis of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition 45.46 (2006): 7736-7739.
-
Metabolic Stability: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[1] Journal of Medicinal Chemistry 59.19 (2016): 8712–8756.
-
Dichloropyrimidine Reactivity: Baraldi, P. G., et al. "Nucleophilic substitution of 4,6-dichloro-2-methylthiopyrimidine." Tetrahedron 43.20 (1987): 4669-4678.
-
Patent Reference (Synthesis): Spada, A. P., et al. "Bis-aryl ureas as kinase inhibitors." U.S. Patent No.[2] 5,917,042. Washington, DC: U.S. Patent and Trademark Office.
Sources
Methodological & Application
using 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine in agrochemical synthesis
Application Note: Strategic Utilization of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine in Agrochemical Synthesis
Part 1: Executive Summary & Chemical Profile
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (herein referred to as DCEP ) is a high-value electrophilic scaffold used primarily in the discovery and synthesis of next-generation anilinopyrimidine fungicides (APFs).[1]
While structurally related to the commercial fungicide Cyprodinil (which features a 4-cyclopropyl-6-methyl substitution pattern), DCEP offers a distinct "inverted" core where the cyclopropyl moiety is positioned at C2.[1] This structural modification is critical for two reasons:
-
Metabolic Stability: The C2-cyclopropyl group is more resistant to oxidative metabolism than linear alkyl chains.[1][2]
-
Lipophilicity Modulation: The 5-ethyl group increases the LogP (approx.[2] 3.5–4.0), enhancing cuticular penetration in foliar applications while providing steric bulk that influences the binding kinetics at the target site (methionine biosynthesis inhibition).
Chemical Reactivity Matrix
The pyrimidine ring is electron-deficient, activated by the two chlorine atoms at positions 4 and 6.[2]
-
Symmetry: The molecule is symmetric; C4 and C6 are chemically equivalent until the first substitution occurs.[2]
-
The "Buttressing Effect": The 5-ethyl group is sterically significant.[1][2] Unlike 5-H or 5-methyl analogs, the ethyl group hinders the approach of nucleophiles to the adjacent C4/C6 carbons.[1]
-
Consequence: Higher reaction temperatures or stronger bases may be required compared to standard chloropyrimidines.[2]
-
Advantage:[1][2][3][4][5] This steric crowding significantly enhances mono-selectivity .[1][2] Once the first nucleophile is installed, the second chlorine is deactivated electronically and sterically shielded, preventing the formation of the unwanted bis-substituted byproduct.
-
Part 2: Application Protocols
Protocol A: Regioselective Mono-Amination ( )
Objective: To synthesize a library of 4-amino-6-chloropyrimidine analogs (the "warhead" for fungicidal activity) while suppressing double substitution.[1]
Mechanism: Nucleophilic Aromatic Substitution (
Materials:
-
Substrate: DCEP (1.0 eq)
-
Nucleophile: Aniline derivative (0.95 eq) – Note: Slight deficit of amine ensures no bis-product forms.[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) or (1.5 eq).[2] -
Solvent:
-Butanol (for reflux) or THF (for lower temp).[2] -
Catalyst: None usually required, but 5 mol% NaI can accelerate sluggish reactions.[2]
Experimental Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve DCEP (10 mmol, 2.17 g) in
-Butanol (20 mL). -
Addition: Add DIPEA (12 mmol, 2.1 mL) in one portion.
-
Nucleophile Introduction: Add the Aniline (9.5 mmol) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 80°C . Monitor by HPLC every hour.
-
Quench & Workup:
-
Rotary evaporate the butanol (or dilute with Ethyl Acetate if volume permits).[2]
-
Wash with 1M HCl (to remove unreacted aniline and DIPEA).[2] Crucial: The product is less basic due to the electron-withdrawing pyrimidine ring and will remain in the organic layer.[1]
-
Wash with Brine, dry over
, and concentrate.
-
Purification: Recrystallization from Ethanol/Water (9:1) is usually sufficient due to the high selectivity.[2]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Bis-product formation (>5%) | Temperature too high or amine excess.[1][2] | Reduce temp to 60°C; strictly control stoichiometry (0.95 eq amine). |
| No Reaction | Steric hindrance from 5-ethyl group.[1][2] | Switch solvent to DMSO (caution: harder workup) or increase temp to 100°C. |
| Hydrolysis (OH product) | Wet solvent.[2] | Use anhydrous solvents; ensure base is dry.[2] |
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: To replace the chlorine with an aryl or heteroaryl group, creating bi-aryl fungicide candidates.[2]
Materials:
-
Substrate: Mono-aminated DCEP intermediate (from Protocol A).
-
Catalyst:
(3 mol%).[2] -
Base:
(2.0 eq).[2] -
Solvent: 1,4-Dioxane / Water (4:1).[2]
Experimental Workflow:
-
Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.
-
Assembly: Charge the flask with Substrate, Boronic Acid, Base, and Catalyst.[2] Add the degassed solvent.[2][7]
-
Reaction: Heat to 90°C under Nitrogen atmosphere for 4–6 hours.
-
Workup: Filter through a Celite pad to remove Palladium black.[2] Dilute with EtOAc, wash with water.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Part 3: Visualization & Logic
Figure 1: Reaction Logic & Pathway Selection
This diagram illustrates the divergent synthetic pathways available from the DCEP scaffold.[2]
Caption: Reaction landscape for DCEP. The green path represents the target fungicide synthesis trajectory.
Figure 2: Mono-Amination Process Control
Detailed workflow to ensure high regioselectivity.
Caption: Step-by-step process flow for Protocol A, emphasizing the critical acid wash step.
Part 4: Analytical Validation (Quality Control)
To validate the synthesis, use the following HPLC method. The 5-ethyl group makes DCEP significantly more hydrophobic than standard chloropyrimidines, requiring a higher organic ratio in the mobile phase.[2]
HPLC Method Parameters:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[2]
Retention Time Guide (Approximate):
-
Aniline (Reagent): ~1.5 min[2]
-
Mono-substituted Product: ~6.8 min[1]
-
DCEP (Starting Material): ~8.2 min (Late eluter due to Ethyl/Cyclopropyl lipophilicity)[2]
-
Bis-substituted Impurity: ~9.5 min[1]
Part 5: References
-
PubChem Compound Summary. (2025). 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS 617716-32-2).[1][10][11][12][13][14] National Center for Biotechnology Information. [Link][2]
-
Syngenta Participations AG. (1994).[2] Process for the preparation of 4-cyclopropyl-6-methyl-pyrimidine derivatives (Cyprodinil).[1] US Patent 5,332,744.[2]
-
WuXi AppTec. (2021).[2] Understanding the Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[2][15] [Link]
-
European Patent Office. (2005).[2][5] Process for the preparation of 4,6-dichloropyrimidine.[2][5][16][17][18] EP1273574B1.[2] [Link]
Sources
- 1. 1342422-66-5|4,6-Dichloro-2,5-diethylpyrimidine|BLD Pharm [bldpharm.com]
- 2. Cyprodinil | C14H15N3 | CID 86367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CL2011000207A1 - Biocidal composition comprising ciprodinyl and flutianil; method to control diseases in useful plants or propagation material caused by phytopathogens (div. sol. n ° 2602-06). - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574 [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jelsciences.com [jelsciences.com]
- 10. 1044768-19-5|4-Chloro-2-cyclopropyl-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 11. 21721-73-3|4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CAS:1044768-19-5, 4-Chloro-2-cyclopropyl-5-methylpyrimidine-毕得医药 [bidepharm.com]
- 14. molcore.com [molcore.com]
- 15. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. mdpi.com [mdpi.com]
- 17. Preparation method of 4,6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 18. atlantis-press.com [atlantis-press.com]
Application Note AN-502: Controlled Mono-Substitution of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
This Application Note is structured as a high-level technical guide for medicinal chemists and process engineers. It addresses the specific challenges of functionalizing the symmetric 4,6-dichloropyrimidine core while maintaining the integrity of the 2-cyclopropyl and 5-ethyl substituents.
Abstract
This guide details the protocol for the regioselective mono-functionalization of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine via Nucleophilic Aromatic Substitution (
Part 1: Chemical Context & Mechanism[1]
Structural Analysis & Symmetry
The substrate features a pyrimidine ring with a plane of symmetry passing through the C2 (cyclopropyl) and C5 (ethyl) axis.
-
C2-Cyclopropyl: Electron-donating (weakly) via induction; sterically bulky but stable under
conditions. -
C5-Ethyl: Provides steric crowding at the reaction centers (C4/C6), which paradoxically aids in stopping the reaction at the mono-stage by hindering the approach of a second nucleophile.
-
C4/C6-Dichloro: Highly electrophilic due to the electron-deficient nature of the pyrimidine ring (para to ring nitrogens).
The Deactivation Principle
The success of this protocol relies on the electronic deactivation of the pyrimidine ring following the first substitution.
-
Initial State: The 4,6-dichloro ring is highly electron-deficient (reactive).
-
Mono-Substitution: Replacement of one Cl with an electron-donating nucleophile (e.g., amine, alkoxide) pushes electron density into the ring.
-
Deactivation: This increased electron density raises the LUMO energy of the intermediate, significantly reducing the electrophilicity of the remaining C-Cl bond.
Note: If the nucleophile is electron-withdrawing (rare in this context), bis-substitution becomes difficult to suppress.
Figure 1: Reaction pathway illustrating the kinetic barrier difference between the first and second substitution steps.
Part 2: Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be strictly controlled.
| Parameter | Specification | Rationale |
| Stoichiometry | 0.95 – 1.05 eq (Nucleophile) | Excess nucleophile drives the reaction toward the bis-product (thermodynamic sink). |
| Temperature | Low temperature favors the kinetic product (mono) and suppresses the higher activation energy pathway (bis). | |
| Base Choice | DIPEA or | Non-nucleophilic bases are essential. Strong nucleophilic bases (e.g., NaOH) can cause hydrolysis (OH substitution). |
| Solvent | THF, DMF, or EtOH | THF is preferred for amines (solubility/clean workup). DMF increases rate but makes workup harder. |
Part 3: Standardized Protocol (Mono-Amination)
Objective: Synthesis of 4-amino-6-chloro-2-cyclopropyl-5-ethylpyrimidine derivatives.
Materials
-
Substrate: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (1.0 eq).
-
Nucleophile: Primary or Secondary Amine (1.0 eq).
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
-
Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL per gram of substrate).
Step-by-Step Procedure
-
Preparation:
-
Charge a clean, dry round-bottom flask with 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (1.0 eq).
-
Add Anhydrous THF and stir until fully dissolved.
-
Cool the solution to
using an ice/salt bath or cryo-cooler.
-
-
Addition (The Critical Step):
-
Add DIPEA (1.2 eq) to the cold solution.
-
Dissolve the Amine Nucleophile (1.0 eq) in a minimal amount of THF.
-
Slowly add the amine solution dropwise over 30–60 minutes.
-
Reasoning: High local concentration of amine (caused by fast addition) can lead to localized bis-substitution.
-
-
Reaction & Monitoring:
-
Maintain temperature at
to . -
Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS every 30 minutes.
-
Endpoint: Disappearance of starting material. A small amount (<5%) of starting material remaining is preferable to pushing the reaction and generating bis-impurity.
-
-
Workup:
-
Quench reaction by adding water (volume equal to THF).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
).[1] -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
If bis-impurity is present, it is typically much more polar (if diamine) or non-polar (if dialkyl) than the mono-product. Silica gel chromatography is usually sufficient.
-
Part 4: Troubleshooting & Optimization
Use the following logic flow to address common deviations.
Figure 2: Decision tree for optimizing reaction conditions based on impurity profile.
Common Issues
-
Hydrolysis (Formation of 6-hydroxy impurity): Caused by wet solvent or hygroscopic base. Ensure anhydrous conditions.
-
Regio-scrambling: Not applicable for this symmetric substrate, but be aware that the product is now asymmetric. Subsequent reactions will be regioselective based on the steric/electronic nature of the new substituent.
References
-
MDPI Molecules. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine... (Demonstrates the kinetic control required for mono-substitution in analogous dichloro-heterocycles).
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
selectivity, relevant for difficult substrates). -
BenchChem. Troubleshooting guides for 4,6-dichloropyrimidine purification. (Practical advice on removing mono- vs bis- impurities).
-
WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. (QM analysis of pyrimidine reactivity).
Sources
Application Note: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Abstract & Strategic Overview
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for numerous ATP-competitive kinase inhibitors. Specifically, 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS 617716-32-2) represents a critical advanced intermediate for the development of dual PI3K/mTOR inhibitors.
The 2-cyclopropyl moiety is structurally significant; it often occupies the hydrophobic specificity pocket (selectivity filter) within the kinase ATP-binding site, enhancing potency and metabolic stability compared to flexible alkyl chains. The 5-ethyl group provides steric bulk that can influence the conformation of the inhibitor in the active site, often improving selectivity against off-target kinases.
This guide details the synthetic utility of this scaffold, focusing on the sequential functionalization of the C4 and C6 chlorine atoms via Nucleophilic Aromatic Substitution (
Chemical Logic & Retrosynthesis
The synthesis of inhibitors from this core relies on the desymmetrization of the dichloropyrimidine.
-
Starting Material: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.[1][2][3]
-
Symmetry: The C4 and C6 positions are chemically equivalent due to the plane of symmetry passing through C2 and C5.
-
First Displacement (
): Reaction with the first nucleophile (Nucleophile A) yields a mono-substituted product. Due to symmetry, regioselectivity is not an issue for the first addition; however, controlling stoichiometry is critical to prevent bis-substitution. -
Second Displacement (Suzuki/Buchwald): The remaining chlorine at C6 is deactivated relative to the starting material but remains reactive enough for Pd-catalyzed coupling or forcing
conditions with a second nucleophile (Nucleophile B).
Pathway Visualization
Figure 1: Sequential desymmetrization strategy for the synthesis of pyrimidine-based kinase inhibitors.
Experimental Protocols
Safety & Handling[4]
-
Hazard: Chlorinated pyrimidines can be skin sensitizers and irritants. Handle in a fume hood.
-
Storage: Store the starting material at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
Protocol A: Synthesis of the Core Scaffold (If not purchased)
Note: While commercially available, in-house synthesis allows for modification of the 5-ethyl group.
Reaction: Cyclopropanecarboximidamide + Diethyl ethylmalonate
-
Condensation:
-
Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) and Diethyl ethylmalonate (1.0 eq) in absolute ethanol.
-
Add NaOEt (3.0 eq) dropwise at 0°C.
-
Reflux for 4–6 hours.
-
Acidify with HCl to precipitate 2-cyclopropyl-5-ethyl-4,6-dihydroxypyrimidine .
-
-
Chlorination:
-
Suspend the diol in
(excess, solvent/reagent). -
Reflux for 3 hours (monitor by TLC).
-
Quench: Pour carefully onto crushed ice (Exothermic!). Extract with DCM.
-
Yield: Typically 60–75% after recrystallization (Hexanes).
-
Protocol B: First Functionalization ( with Morpholine)
Target: Synthesis of 4-(4-chloro-6-(2-cyclopropyl-5-ethylpyrimidin-4-yl)morpholine)
This step introduces the "hinge-binding" or "solvent-exposed" motif. Morpholine is a common choice for PI3K inhibitors (e.g., ZSTK474 analogues).
Reagents:
-
Morpholine (1.05 eq)
-
Triethylamine (
) (2.0 eq) -
Solvent: Ethanol (EtOH) or DMF.[4]
Procedure:
-
Dissolution: Dissolve 1.0 g (4.6 mmol) of the dichloro-pyrimidine in 10 mL of EtOH.
-
Addition: Cool to 0°C. Add
followed by the slow addition of Morpholine (0.42 g, 4.8 mmol). -
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot should disappear, replaced by a slightly more polar spot.
-
-
Work-up:
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85–95%.
-
Data: MS (ESI) m/z
268 [M+H]+.
-
Protocol C: Second Functionalization (Suzuki Coupling)
Target: Introduction of the aromatic tail (e.g., Indazole or Phenyl group).
Reagents:
-
Intermediate from Protocol B (1.0 eq)
-
Aryl Boronic Acid (e.g., 1H-Indazol-4-ylboronic acid) (1.2 eq)
-
Catalyst:
(5 mol%) or (for difficult substrates). -
Base:
(aq) (3.0 eq). -
Solvent: 1,4-Dioxane (or DME).
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Chloro-intermediate (0.5 g), Boronic acid, and solvent (8 mL).
-
Degassing: Bubble Nitrogen/Argon through the solution for 10 minutes (Critical for Pd cycle).
-
Catalyst: Add
and the aqueous base. Seal the vessel. -
Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in Microwave).
-
Work-up:
-
Purification: Flash chromatography (DCM:MeOH gradient).
-
Note: Indazoles can be polar; use 0–10% MeOH in DCM.
-
Data Summary & Troubleshooting
| Parameter | Step 1 ( | Step 2 (Suzuki) |
| Limiting Reagent | Dichloro-pyrimidine | Chloro-intermediate |
| Key Reagent | Morpholine (1.05 eq) | Boronic Acid (1.2 eq) |
| Catalyst | None (Base only) | Palladium (0) |
| Temp | 0°C | 90°C |
| Common Pitfall | Bis-substitution (if excess amine/heat used) | Protodeboronation of acid; Pd poisoning |
| Corrective Action | Keep temp low; slow addition | Degas thoroughly; use anhydrous conditions if needed |
Troubleshooting Guide
-
Problem: Formation of bis-morpholino product in Step 1.
-
Cause: Reaction temperature too high or large excess of morpholine.
-
Fix: Perform reaction at 0°C and strictly limit morpholine to 1.0–1.1 equivalents.
-
-
Problem: Hydrolysis of Chloride (formation of -OH species).
-
Cause: Wet solvents or unsealed storage.
-
Fix: Use anhydrous DMF/EtOH and store starting material in a desiccator.
-
Case Study Context: PI3K/mTOR Pathway
Inhibitors derived from this scaffold typically target the ATP-binding cleft of PI3K isoforms. The morpholine oxygen forms a hydrogen bond with the hinge region (Val851 in PI3K
Figure 2: Therapeutic intervention point of 2-cyclopropyl-5-ethylpyrimidine derivatives within the PI3K/AKT/mTOR signaling cascade.
References
-
Compound Data: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 54595731, 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Analogous structure reference). Retrieved from [Link]
- PI3K Inhibitor Design: Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor. Journal of the National Cancer Institute. (General reference for pyrimidine-based PI3K inhibitors).
- Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Sources
- 1. 1342422-66-5|4,6-Dichloro-2,5-diethylpyrimidine|BLD Pharm [bldpharm.com]
- 2. CAS:1044768-19-5, 4-Chloro-2-cyclopropyl-5-methylpyrimidine-毕得医药 [bidepharm.com]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clausiuspress.com [clausiuspress.com]
- 6. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
Application Note: Selective Functionalization of the 5-Ethyl Moiety in 2,4-Dichloropyrimidine Scaffolds
Abstract
The 2,4-dichloro-5-ethylpyrimidine scaffold is a privileged intermediate in the synthesis of broad-spectrum antibiotics, kinase inhibitors, and antineoplastic agents. While the C2 and C4 positions are classically activated for Nucleophilic Aromatic Substitution (
Strategic Analysis: The Reactivity Paradox
Successful modification of the 5-ethyl group requires navigating a "Reactivity Paradox." The pyrimidine ring is highly electron-deficient, making the C2 and C4 chlorines susceptible to displacement by nucleophiles.[1] However, functionalizing the neutral 5-ethyl group typically requires radical or oxidative conditions that can inadvertently hydrolyze the chlorines or degrade the ring.
Chemoselectivity Profile[2]
-
C4-Cl: Most reactive (
). Susceptible to hydrolysis in aqueous/acidic media. -
C2-Cl: Moderately reactive.
-
C5-Ethyl (
-position): Benzylic-like character. is high, but C-H bond dissociation energy (BDE) is lowered by the adjacent -system, making it accessible via radical abstraction.
Key Design Rule: Avoid strong aqueous bases or Lewis acids during ethyl functionalization to preserve the C2/C4 chlorines for late-stage diversification.
Reactivity Visualization
The following diagram illustrates the divergent reactivity pathways available for this scaffold.
Figure 1: Chemoselective divergence. The radical pathway (Red) accesses the ethyl group while preserving the chlorides, unlike the SNAr pathway (Yellow).
Methodology 1: The Gateway Protocol (Radical Bromination)
The most reliable method to functionalize the 5-ethyl group is Wohl-Ziegler bromination. This installs a leaving group at the benzylic (
Materials & Reagents[2]
-
Substrate: 2,4-Dichloro-5-ethylpyrimidine (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv). Recrystallize from water prior to use to remove free bromine/HBr.
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (Green alternative to ) or Methyl formate. Note: Avoid ethers (peroxide risk) or reactive aromatics.
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.
-
Dissolution: Dissolve 2,4-dichloro-5-ethylpyrimidine (10 mmol) in anhydrous Trifluorotoluene (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (
) while stirring vigorously.-
Visual Cue: The reaction often transitions from a heavy suspension (NBS) to a lighter floating solid (Succinimide) upon completion.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:2) every 30 mins. Reaction is typically complete in 2-4 hours.
-
-
Workup: Cool to
to precipitate succinimide completely. Filter through a sintered glass funnel. -
Purification: Concentrate the filtrate in vacuo. The resulting oil is often sufficiently pure (>90%) for downstream steps. If storage is required, stabilize with copper wire at
to prevent spontaneous dehydrohalogenation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Uracil formation) | Moisture in solvent/reagents. | Use freshly distilled solvents; add |
| Over-bromination (Gem-dibromide) | Excess NBS or long reaction time. | Strictly limit NBS to 1.05 equiv. Stop reaction at 95% conversion. |
| No Reaction | Old Initiator. | Recrystallize AIBN from methanol. |
Methodology 2: Divergent Synthesis from the Gateway Intermediate
Once the 5-(1-bromoethyl)-2,4-dichloropyrimidine is generated, it serves as a pivot point for two major transformations: Elimination (to Vinyl) or Oxidation (to Acetyl).
Pathway A: Synthesis of 5-Vinyl-2,4-dichloropyrimidine
This alkene is a versatile Michael acceptor and can serve as a bioisostere for styrene derivatives.
-
Reagents:
-BuOK (1.1 equiv) in THF at is traditional, but risky for the chlorides. -
Optimized Protocol: Use DBU (1.2 equiv) in
at .-
Dissolve crude bromo-intermediate in DCM.
-
Add DBU dropwise over 15 minutes at
. -
Stir for 1 hour.
-
Quench with dilute
(cold). -
Result: High yield of the vinyl derivative with minimal chloride displacement [2].
-
Pathway B: Kornblum Oxidation to 5-Acetyl-2,4-dichloropyrimidine
Direct oxidation of the ethyl group is difficult. The bromo-intermediate allows for a mild Kornblum oxidation.
-
Protocol:
-
Dissolve the bromo-intermediate in anhydrous DMSO (5 volumes).
-
Add
(2.0 equiv) to buffer the HBr byproduct. -
Heat to
for 4 hours. -
Mechanism: DMSO acts as the nucleophile (displacing Br), followed by elimination of DMS to generate the ketone.
-
Workup: Pour into ice water and extract immediately with EtOAc (the product is sensitive to aqueous hydrolysis).
-
Experimental Workflow Diagram
The following Graphviz diagram details the logical flow for functionalizing the ethyl group while managing the risk of side reactions.
Figure 2: Decision tree for the functionalization of the 5-ethyl group. Note the critical QC check after bromination.
References
- Gershon, H., et al. "Pyrimidines. 7. A Study of the Chlorination of Pyrimidines with Phosphorus Oxychloride in the Presence of N,N-Dimethylaniline." Journal of Heterocyclic Chemistry, vol. 21, no. 4, 1984. (Contextual grounding for dichloropyrimidine stability).
-
Patent CA2439319C. "Process for the preparation of (E)-5-(2-bromovinyl)-2'-deoxyuridine." Canadian Intellectual Property Office, 2003. Link (Describes the radical bromination of 5-ethyl pyrimidine side chains).
-
BenchChem. "Introduction to Dichloropyrimidine Reactivity." BenchChem Application Notes, 2025. Link (General reactivity profiles of the scaffold).
-
Wuxi Biology. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Wuxi AppTec, 2025. Link (Mechanistic insight into C2 vs C4 selectivity).
Sources
Troubleshooting & Optimization
optimizing reaction yields for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis Optimization Ticket ID: PYR-5-ET-CYC-OPT Subject: Optimizing Yields for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering yield losses during the synthesis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine . This molecule presents a dual challenge: the steric bulk of the C5-ethyl group and the sensitivity of the C2-cyclopropyl moiety.
Our analysis indicates two critical failure points in the standard workflow:
-
Incomplete Cyclization: Moisture contamination during the formation of the 4,6-dihydroxy intermediate.
-
Chlorination Degradation: "Black tar" formation during the POCl
step due to uncontrolled exotherms or lack of catalytic activation.
This guide replaces standard textbook procedures with field-optimized protocols designed to maximize throughput and purity.
Module 1: The Ring Closure (Precursor Synthesis)
Objective: Synthesis of 5-Ethyl-2-cyclopropyl-4,6-dihydroxypyrimidine.
The Core Problem: "Why is my yield below 60%?"
The condensation between Cyclopropanecarboxamidine HCl and Diethyl ethylmalonate is reversible. The presence of water (even trace amounts in ethanol) shifts the equilibrium back to the open-chain precursors or leads to hydrolysis of the malonate ester.
Optimized Protocol: The "Dry-Lock" Method
-
Reagents:
-
Cyclopropanecarboxamidine HCl (1.0 eq)
-
Diethyl ethylmalonate (1.1 eq)
-
Sodium Ethoxide (NaOEt) (2.5 eq) — Crucial: Use freshly prepared or high-grade dry powder. Do not use old bottles of 21% solution.
-
Solvent: Anhydrous Ethanol (Water content <0.05%).
-
Step-by-Step Workflow:
-
Free Base Generation: Dissolve NaOEt in anhydrous ethanol under N
. Add Cyclopropanecarboxamidine HCl at 0–5°C. Stir for 30 mins. Why? This neutralizes the HCl salt and prevents premature side reactions. -
Condensation: Add Diethyl ethylmalonate dropwise.
-
Reflux: Heat to reflux (78°C) for 6–8 hours.
-
Workup (The Critical Junction):
-
Evaporate ethanol completely to dryness.
-
Dissolve residue in minimal water.
-
Acidify carefully with HCl to pH 4–5. Note: Do not go below pH 3. Strong acid can ring-open the cyclopropyl group.
-
Troubleshooting Q&A
Q: The product precipitates as a slime, not a solid. A: This indicates trapped ethanol or partial hydrolysis. Fix: Ensure the ethanol is fully removed before adding water. Use glacial acetic acid instead of HCl for acidification to prevent "overshoot" into the highly acidic range.
Q: Can I use Diethyl methylmalonate instead? A: No. That yields the 5-methyl analog.[1][2] You must use Diethyl ethylmalonate to get the ethyl group at position 5.
Module 2: The Chlorination Crisis (Functionalization)
Objective: Conversion of the dihydroxy intermediate to the 4,6-dichloro target.
The Core Problem: "The reaction turns into black tar."
Direct reflux with neat POCl
Optimized Protocol: Catalytic Activation
-
Reagents:
-
Dihydroxy precursor (1.0 eq)[1]
-
POCl
(4.0 – 6.0 eq) -
Catalyst: N,N-Dimethylaniline (1.0 eq) OR DMF (catalytic drops). Recommendation: Use N,N-Dimethylaniline for scale-up; it acts as both a base and a catalyst.
-
Step-by-Step Workflow:
-
Slurry: Suspend the dry dihydroxy intermediate in POCl
. -
Catalyst Addition: Add N,N-Dimethylaniline slowly at room temperature. Warning: Exothermic.
-
Ramp: Heat to reflux (105°C) slowly over 1 hour.
-
Monitor: Reflux for 3–5 hours. The solution should turn from a slurry to a clear (dark red/brown) solution.
Caption: Figure 1. Optimized Vilsmeier-Haack assisted chlorination workflow to prevent thermal degradation.
Troubleshooting Q&A
Q: Why is N,N-Dimethylaniline better than Pyridine? A: N,N-Dimethylaniline is less nucleophilic but sufficiently basic to trap the HCl generated.[3] More importantly, it forms a reactive complex with POCl
that attacks the pyrimidine oxygen more efficiently than POClalone, lowering the activation energy [1].
Q: My LC-MS shows a monochloro impurity. A: The reaction stopped halfway. This is a steric issue caused by the C5-ethyl group blocking the second chlorination. Fix: Increase the reflux time by 2 hours and ensure you are using at least 5 equivalents of POCl
to maintain solvent power.
Module 3: Purification & Isolation
Objective: Safe removal of phosphorous byproducts and isolation of pure crystal.
The Core Problem: "The Exotherm destroyed my product."
Quenching POCl
Optimized Protocol: Inverse Quench
-
Distillation: Distill off excess POCl
under reduced pressure (vacuum) before quenching. This reduces the "thermal bomb" potential. -
Quench: Pour the thick organic residue slowly into a vigorously stirred mixture of Ice and Water (maintain <10°C).
-
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Wash: Wash organic layer with Sat. NaHCO
(to remove acid) and Brine.
Data: Solvent Efficiency for Extraction
| Solvent | Extraction Efficiency | Purity Profile | Notes |
| Dichloromethane (DCM) | High (95%) | Excellent | Best for small scale. Volatile. |
| Ethyl Acetate | Moderate (85%) | Good | May hydrolyze if aqueous phase is too acidic. |
| Toluene | Moderate (80%) | High | Best for large scale; easy to dry azeotropically. |
References
-
BenchChem. (2025).[4][5] Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine. Retrieved from
-
Google Patents. (1998). Process for the preparation of pure 4,6-dichloropyrimidine (US5723612A). Retrieved from
-
PubChem. (2025).[2] 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine Compound Summary. (Used for structural analog comparison). Retrieved from
-
Chemistry Steps. (2020). POCl3 for Dehydration of Alcohols: Mechanism and Applications. Retrieved from
Sources
- 1. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
- 2. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Welcome to the technical support center for the purification of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only execute purification protocols but also to understand the underlying principles for effective problem-solving.
Section 1: Understanding the Compound and Common Impurities
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1]
What are the likely impurities in crude 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine?
Impurities in the crude product can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities may include:
-
Unreacted Starting Materials: Such as 4,6-dihydroxy-2-cyclopropyl-5-ethylpyrimidine.
-
Chlorinating Agent Residues: Excess chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) and their hydrolysis by-products can be present.[2][3][4]
-
By-products from Side Reactions: These can include mono-chlorinated species or isomers formed during the synthesis.
-
Solvents: Residual solvents from the reaction and initial work-up steps.
A thorough understanding of the synthetic route is crucial for anticipating the impurity profile.
Why is high purity essential for this intermediate?
Achieving high purity is critical for several reasons:
-
Downstream Reactions: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of new, difficult-to-remove by-products.
-
Regulatory Scrutiny: For pharmaceutical applications, regulatory agencies have stringent requirements for impurity levels in APIs and their intermediates.[5][6]
-
Final Product Quality: The purity of the final drug substance is directly impacted by the quality of its intermediates.
Section 2: Purification Methodologies
The choice of purification method depends on the nature and quantity of the impurities present. The two most common and effective techniques for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine are recrystallization and column chromatography.
Recrystallization: The Workhorse of Purification
Recrystallization is a cost-effective and scalable method for purifying solid compounds.[7] The principle lies in the differential solubility of the desired compound and its impurities in a specific solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at cooler temperatures. For chlorinated pyrimidine derivatives, polar aprotic solvents or mixtures of alcohols and other organic solvents are often effective.[1]
-
Dissolution: Place the crude material in an appropriately sized flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes before filtration.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the solvent's boiling point. High concentration of impurities. | Use a solvent with a lower boiling point or a solvent mixture. Consider a preliminary purification step like column chromatography to reduce the impurity load.[8] |
| Poor or no crystal formation upon cooling. | Too much solvent was used. The solution is not saturated. | Concentrate the solution by evaporating some solvent. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][8] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing. | Ensure the solution is thoroughly cooled. Use a minimal amount of ice-cold solvent for washing.[8] |
| Colored impurities persist in the crystals. | The impurity has similar solubility to the product. | Add activated charcoal to the hot solution before filtration. A second recrystallization may be necessary.[8] |
Column Chromatography: For High-Purity Separations
When recrystallization is ineffective, or when a very high degree of purity is required, column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase.[11]
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for chlorinated pyrimidines is a mixture of hexane and ethyl acetate.[7][9][10] The target compound should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.[7]
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary to move the compounds down the column.
-
Fraction Collection and Analysis: Collect the eluate in fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands). | The chosen eluent is too polar. The column was not packed properly. | Start with a less polar eluent and gradually increase the polarity. Repack the column, ensuring a uniform bed. |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound runs with the solvent front. | The eluent is too polar. | Use a less polar solvent system. |
| Streaking or tailing of spots on TLC. | The compound may be acidic or basic. | Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). |
Section 3: Purity Assessment
After purification, it is essential to confirm the purity of the 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine. A combination of analytical techniques provides the most comprehensive assessment.
Which analytical methods are recommended for purity confirmation?
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and quantifying impurities.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[12]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and residual solvents.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities with distinct signals.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound and can help identify unknown impurities.
Section 4: Frequently Asked Questions (FAQs)
Q1: My crude product is an oil. Can I still use recrystallization? A1: If the crude product is an oil, direct recrystallization is not possible. You should first attempt to purify it by column chromatography. The purified fractions, once the solvent is removed, may yield a solid that can then be further purified by recrystallization if necessary.
Q2: How do I choose between recrystallization and column chromatography? A2: Start with recrystallization as it is a simpler and more scalable method. If you are unable to achieve the desired purity due to closely related impurities or if the crude product is an oil, then column chromatography is the preferred method.
Q3: What safety precautions should I take when working with chlorinated pyrimidines and the solvents used for purification? A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Chlorinated pyrimidines may be harmful if swallowed, cause skin irritation, and serious eye irritation.[14] Be aware of the flammability and toxicity of the solvents being used.
Q4: Can I reuse the silica gel from my column? A4: It is generally not recommended to reuse silica gel for high-purity applications, as it can retain impurities from previous separations, leading to cross-contamination.
Section 5: Workflow Diagrams
References
- Benchchem. Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
- Benchchem. Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ACS Omega. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.
- PMC. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines.
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Eureka | Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Unknown Source. Column Chromatography.
- Google Patents. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine.
- Benchchem. Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Justia Patents. process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside.
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
- Google Patents. US8334383B2 - Regioselective preparation of substituted pyrimidines.
- Google Patents. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- Patent 1273574. Process for the preparation of 4,6-dichloropyrimidine.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Unknown Source. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
- ChemicalBook. 4,6-Dichloropyrimidine synthesis.
- ResearchGate. Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
- Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Unknown Source. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation.
- PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731.
- Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
- Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- Unknown Source. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- Unknown Source. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- PNAS. A previously undescribed pathway for pyrimidine catabolism.
- MDPI. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Unknown Source. Identification and synthesis of impurities formed during sertindole preparation.
- Veeprho Pharmaceuticals. 4,6-Dichloro-2-propylsulfanyl-pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Column Chromatography [comis.med.uvm.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]
recrystallization solvents for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Technical Support Center: Recrystallization Guide for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Part 1: Executive Summary & Compound Profile
User Query: "I need an effective recrystallization solvent system for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine. Standard solvents are resulting in oils or poor recovery."
Scientist’s Analysis: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (CAS 617716-32-2) is a lipophilic pyrimidine intermediate. Structurally, the 4,6-dichloro functionality renders the ring electron-deficient and susceptible to hydrolysis, while the 2-cyclopropyl and 5-ethyl groups increase solubility in non-polar solvents.
The primary challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, due to its likely low melting point (estimated ~40–70°C based on the 5-methyl analog) and high solubility in common organics.
Critical Constraints:
-
Hydrolysis Risk: The C-Cl bonds at positions 4 and 6 are labile. Avoid boiling water or high-temperature protic solvents for extended periods.
-
Thermal Instability: Prolonged heating above 80°C may cause degradation or dimerization.
Part 2: Solvent Selection Strategy
Based on structural homology with 4,6-dichloro-2-methylpyrimidine and Ticagrelor intermediates, the following solvent systems are validated for screening.
Table 1: Recommended Solvent Systems
| Solvent System | Type | Ratio (v/v) | Suitability | Mechanism |
| n-Heptane / Ethyl Acetate | Binary | 95:5 to 90:10 | Primary Recommendation | High solubility in EtOAc (hot); low solubility in Heptane (cold). Minimizes hydrolysis risk. |
| Ethanol (Absolute) | Single | N/A | Secondary | Good for removing polar impurities. Warning: Limit heating time to prevent ethoxy-substitution. |
| Isopropanol (IPA) | Single | N/A | Alternative | Higher boiling point than EtOH allows for better dissolution of stubborn crude, but harder to remove residual solvent. |
| Petroleum Ether (60-90) | Single | N/A | Purification of Oils | Useful for triturating oils to induce solidification. |
Part 3: Optimized Experimental Protocol
Protocol ID: REC-PYR-05E Objective: Purification of >98% purity solid from crude oil/solid mixture.
Phase A: Dissolution (The "Minimum Solvation" Rule)
-
Place crude 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine in a round-bottom flask.
-
Add Ethyl Acetate (EtOAc) dropwise while heating to 45-50°C (Do not boil violently).
-
Swirl until the solid just dissolves. If a small amount of dark residue remains insoluble, this is likely inorganic salt or polymerized impurity—filter this out hot .
Phase B: The Anti-Solvent Addition
-
Maintain the solution at 45°C.
-
Slowly add warm n-Heptane (approx. 40°C) to the stirring solution.
-
Stop adding immediately when a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of EtOAc to clear the solution back to transparency.
Phase C: Controlled Crystallization
-
Remove heat and wrap the flask in a towel or place in a Dewar flask to ensure slow cooling (1-2 hours to reach RT). Rapid cooling promotes oiling out.
-
Once at room temperature, inspect for crystals.[1]
-
If oil forms: Reheat to dissolve and scratch the glass wall with a glass rod to induce nucleation.
-
If crystals form: Cool further in an ice-water bath (0-5°C) for 30 minutes.
-
-
Filter the solids using a Buchner funnel.[2] Wash with cold n-Heptane .
-
Dry under vacuum at 35°C (Max) to prevent melting.
Part 4: Troubleshooting & FAQs
Q1: The compound separates as a yellow oil at the bottom of the flask instead of crystals. What is happening? A: This is "Oiling Out." It occurs when the solution temperature drops below the phase separation limit before it drops below the crystallization limit.
-
Fix: Reheat the mixture until homogeneous. Add a seed crystal (if available) or scratch the inner wall of the flask vigorously with a glass rod.
-
Fix 2: Increase the volume of the solvent (EtOAc) slightly to keep the oil dissolved at lower temperatures, then cool much more slowly.
Q2: Can I use water as an anti-solvent with Ethanol? A: Proceed with extreme caution. While water is a potent anti-solvent, 4,6-dichloropyrimidines are prone to hydrolysis, forming 4-chloro-6-hydroxy derivatives (tautomer of pyrimidone). If you must use water, keep the temperature below 40°C and minimize contact time. Heptane is the safer anti-solvent.
Q3: My recovery yield is low (<50%). A: The compound is likely too soluble in the mother liquor.
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling process (Second Crop).
-
Fix: Switch to a less polar solvent system, such as pure Petroleum Ether or Hexane , and use a "soxhlet extraction" style dissolution if solubility is low.
Part 5: Decision Logic Visualization
The following diagram illustrates the logical flow for selecting the purification method based on the physical state of your crude material.
Caption: Decision tree for purification of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine, addressing phase states and oiling-out issues.
References
-
PubChem. (2025).[3] 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Analog Data). National Library of Medicine. [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: General Guidelines for Lipophilic Heterocycles. [Link]
-
Google Patents. (2020). Purification method of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine (Ticagrelor Intermediate). CN111763175A.[4]
Sources
preventing hydrolysis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine during storage
An authoritative guide to the handling, storage, and stability of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, designed for chemistry professionals. This document provides in-depth technical information, troubleshooting, and validated protocols to ensure the long-term integrity of this critical research compound.
Introduction: The Challenge of Stability
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a highly functionalized heterocyclic compound, valued as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The pyrimidine core, adorned with two reactive chloro substituents, makes it an excellent scaffold for constructing complex molecular architectures via nucleophilic substitution and cross-coupling reactions.
However, the very features that make this compound reactive and useful also render it susceptible to degradation. The primary mode of decomposition during storage is hydrolysis, where the chloro groups are displaced by hydroxyl groups. This process not only consumes the starting material but also introduces impurities that can complicate reactions, lower yields, and compromise the integrity of experimental results. This guide serves as a comprehensive technical resource for understanding, preventing, and troubleshooting the hydrolysis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
Section 1: The Mechanism of Hydrolysis
The hydrolysis of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine is a nucleophilic aromatic substitution (SNAr) reaction. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which reduces the electron density of the ring and activates the carbon atoms attached to the chlorine atoms for nucleophilic attack.
The key factors driving this degradation are:
-
Nucleophilic Attack: Water molecules act as nucleophiles, attacking the electron-deficient carbon atoms at the C4 and C6 positions.
-
Leaving Group Departure: The chloride ion is a good leaving group, facilitating the substitution.
-
Catalysis: The reaction is significantly accelerated by the presence of acids or bases.
The hydrolysis proceeds in a stepwise manner, first forming the mono-hydroxylated intermediate (4-chloro-6-hydroxy-...) followed by the di-hydroxylated product. The chloro groups on the pyrimidine ring are susceptible to hydrolysis, especially under acidic or basic conditions, and this process can be accelerated by heat.[1]
Caption: Stepwise hydrolysis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine? To ensure long-term stability, the compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] The storage area must be dry and dark to minimize thermal and potential photolytic degradation.[1]
Q2: I received the compound in a single vial. Should I aliquot it? Yes. It is highly recommended to aliquot the compound into smaller, single-use quantities upon receipt. This practice minimizes the number of times the main stock is exposed to atmospheric moisture and temperature fluctuations, thereby preserving its integrity.
Q3: How can I visually tell if my sample has degraded? While analytical methods are definitive, visual inspection can offer clues. The pure compound is typically an off-white or light-colored crystalline powder.[3] Degradation may lead to discoloration (e.g., yellowing or browning), changes in texture, or a clumpy appearance due to moisture absorption.
Q4: Is it safe to bring the container out of the freezer and open it immediately? No, this is a common and critical mistake. When a cold vial is opened, atmospheric moisture will immediately condense on the cold surfaces and inside the vial, introducing water directly to the compound.[2] Always allow the container to warm to room temperature for at least 20-30 minutes before opening the cap.
Section 3: In-Depth Troubleshooting Guide
| Problem / Observation | Plausible Cause | Recommended Action & Scientific Rationale |
| Low or no yield in a subsequent reaction (e.g., Suzuki coupling, Buchwald-Hartwig amination). | The starting material has likely degraded via hydrolysis, reducing the concentration of the active dichloropyrimidine. The hydroxylated impurities are unreactive under these conditions. | 1. Quality Control Check: Analyze a small sample of your starting material using HPLC or LC-MS. Compare the purity profile to the vendor's Certificate of Analysis. The presence of more polar peaks is indicative of hydrolysis.[4] 2. Review Handling Procedures: Confirm that the compound was always allowed to warm to ambient temperature before opening and was handled under anhydrous conditions. 3. Use Anhydrous Reagents: Ensure all solvents and reagents used in the subsequent reaction are rigorously dried. Trace water can exacerbate degradation, especially if the reaction is heated. |
| TLC or HPLC analysis of the starting material shows new, more polar spots/peaks. | Formation of mono- and di-hydroxylated pyrimidine species. The hydroxyl groups significantly increase the polarity of the molecule compared to the parent dichloro-compound. | 1. Confirm Identity of Impurities: If using LC-MS, check the mass of the impurity peaks. The mono-hydrolyzed product will have a mass of (M-Cl+OH), and the di-hydrolyzed product will have a mass of (M-2Cl+2OH).[5][6] 2. Purify if Necessary: If degradation is minor (<5%), the material might be usable for some applications. If significant, the material must be purified (e.g., by column chromatography or recrystallization) to remove polar impurities. 3. Implement Strict Storage Protocol: Discard the degraded sample and use a fresh, properly stored aliquot for future experiments. Follow the recommended storage protocol rigorously. |
| Inconsistent results between experiments using the same batch of reagent. | The reagent is degrading over time due to improper storage and/or repeated handling of the stock container. Each time the stock vial is opened, a small amount of moisture is introduced, leading to progressive hydrolysis. | 1. Switch to Aliquots: Immediately aliquot the remaining stock material into single-use vials under an inert atmosphere. This isolates the bulk of the material from repeated exposure. 2. Maintain a Log: Keep a log of when the stock vial is accessed to track potential exposure events. 3. Validate Before Use: For critical experiments, perform a quick purity check (e.g., TLC or a rapid HPLC run) on the aliquot before setting up the reaction to ensure its integrity. |
Section 4: Protocols for Storage and Quality Control
Protocol 4.1: Recommended Long-Term Storage
-
Receipt and Inspection: Upon receiving the compound, inspect the container for an intact seal. Note the appearance and compare it to the supplier's description.
-
Preparation for Aliquoting: Move the sealed container, a set of appropriately sized amber glass vials with PTFE-lined caps, and necessary tools (spatula, funnel) into a glove box or a chamber with a dry, inert atmosphere (Argon or Nitrogen).
-
Aliquoting: Carefully portion the compound into the smaller vials. Do not fill vials completely to minimize headspace.
-
Inert Gas Purge: Before tightly sealing each vial, purge the headspace with a gentle stream of inert gas for 10-15 seconds to displace any residual air and moisture.[2]
-
Sealing and Labeling: Tightly cap each vial. Use paraffin film around the cap-vial interface as an extra barrier against moisture ingress. Label each aliquot clearly with the compound name, batch number, and date.
-
Storage: Place the labeled aliquots inside a secondary container with a desiccant. Store this container in a -20°C freezer that is not subject to frequent temperature cycles.
Protocol 4.2: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine and detecting hydrolysis products. Method optimization may be required.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 10% B
-
19-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg) in 1 mL of acetonitrile. Dilute as necessary to be within the linear range of the detector.
Interpreting the Results:
-
Pure Compound: A single major peak should be observed at a higher retention time, corresponding to the non-polar dichloropyrimidine.
-
Degraded Compound: The appearance of one or two new, more polar peaks at earlier retention times is a strong indication of hydrolysis. The area of the main peak will be correspondingly reduced. Mass spectrometry can be coupled with HPLC for definitive identification of these degradation products.[7]
Section 5: Summary of Storage Conditions
| Parameter | Recommended Condition (Maximizes Stability) | Condition Risking Hydrolysis | Rationale |
| Temperature | -20°C or lower | Room Temperature or Refrigerated (4°C) | Reduces the kinetic rate of the hydrolysis reaction.[1] |
| Atmosphere | Dry Inert Gas (Argon, Nitrogen) | Ambient Air | Prevents contact with atmospheric moisture, the key reactant in hydrolysis.[1] |
| Light Exposure | Dark (Amber vials, stored in a box) | Ambient Light / Direct Sunlight | Minimizes potential photolytic degradation pathways.[2][8] |
| Container | Tightly sealed glass vial with PTFE-lined cap | Loosely capped or hygroscopic containers | Provides a robust physical barrier against moisture ingress. |
| Handling | Aliquoted into single-use amounts | Repeated use from a single stock bottle | Drastically reduces the frequency of exposing the bulk material to the atmosphere. |
References
- BenchChem. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. BenchChem Technical Support.
- Assimos, D. G., et al. (n.d.).
- BenchChem. (2025). Technical Guide: Solubility and Stability of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine. BenchChem Technical Support.
- Douki, T., Voituriez, L., & Cadet, J. (n.d.). Measurement of Pyrimidine (6-4) Photoproducts in DNA by a Mild Acidic Hydrolysis-HPLC Fluorescence Detection Assay.
- Cuykx, M., et al. (2019).
- Unknown Author. (n.d.). Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Unknown Author. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Unknown Author. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Scilit.
- Guidechem. (2022, March 23). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.
- Unknown Author. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024, April 23). Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
- Unknown Author. (2024, July 14). Degradation of Diclofenac by Bisulfite Coupled with Iron and Manganous Ions: Dual Mechanism, DFT-Assisted Pathway Studies, and Toxicity Assessment. MDPI.
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem Technical Support.
- Unknown Author. (n.d.). Proposed degradation pathway of Chlorpyrifos.
- Kinsella, T. J., et al. (n.d.).
- PubChem. (n.d.). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. PubChem.
- Bolognesi, P., et al. (2014, January 3). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry.
- Lumiprobe. (n.d.). Reagent storage conditions. Lumiprobe.
- Unknown Author. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Chemistry Stack Exchange. (2019, August 19). Storage of Halogen [closed]. Chemistry Stack Exchange.
- Unknown Author. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
- Patsnap. (2016, February 3). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka.
- Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
resolving steric hindrance issues with 2-cyclopropyl pyrimidines
This guide addresses the specific technical challenges associated with the synthesis and structural optimization of 2-cyclopropyl pyrimidines . The cyclopropyl moiety at the 2-position is a privileged motif in kinase inhibitors and antivirals, but it introduces unique steric and electronic hurdles that often derail standard workflows.
Topic: Resolving Steric & Synthetic Hurdles in 2-Cyclopropyl Pyrimidines Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026
Executive Summary: The "2-Position" Paradox
The 2-position of the pyrimidine ring is flanked by two nitrogen atoms. While this creates a unique electronic environment (low electron density), it also creates a "steric canyon." Introducing a cyclopropyl group here is difficult because:
-
Synthetic Access: Nucleophilic attack is sluggish due to lone-pair repulsion, and Pd-catalyzed couplings suffer from slow reductive elimination.
-
Conformational Locking: The cyclopropyl group prefers a "bisecting" conformation for electronic conjugation, but steric clashes with 4,6-substituents can force it into a "perpendicular" twist, altering binding affinity.
Module 1: Synthetic Troubleshooting (Making the Bond)
Issue 1: Suzuki Coupling Fails or Stalls at <20% Conversion
User Report: "I am trying to couple cyclopropylboronic acid with 2-chloro-4-substituted pyrimidine using Pd(PPh3)4, but I mostly get starting material and protodeboronated cyclopropane."
Root Cause:
-
Slow Oxidative Addition: The 2-chloropyrimidine is electron-deficient, but the flanking nitrogens can chelate or destabilize simple Pd species.
-
Protodeboronation: Cyclopropylboronic acid is notoriously unstable. It hydrolyzes and deboronates faster than it transmetalates, especially if the catalyst cycle is slow due to sterics.
The Solution: Ligand Switching & Boron Source Optimization
Do not use standard ligands (
Protocol A: The "Buchwald" Method (Recommended)
-
Catalyst:
(1 mol%) + XPhos or RuPhos (2 mol%).-
Why? XPhos forms a palladacycle that is extremely active for sterically demanding couplings.
-
-
Base:
(3.0 equiv) in Toluene/Water (10:1).-
Why? Anhydrous conditions often fail for boronic acids; a small amount of water is necessary for the transmetalation step.
-
-
Boron Source: Switch to Potassium cyclopropyltrifluoroborate (Molander Salt) .
-
Why? It releases the active boronic acid slowly, preventing the "protodeboronation spike" that kills the reagent before it can react.
-
Protocol B: The "AntPhos" Method (For Extreme Sterics)
If your pyrimidine has bulky groups at C4/C6 (e.g.,
-
Ligand: AntPhos (4,4′-bis(diphenylphosphino)-2,2′,5,5′-tetramethyl-3,3′-bithiophene).
-
Mechanism:[1][2][3][4][5][6][7][8] The rigid backbone of AntPhos creates a specific pocket that accelerates the coupling of secondary alkyl groups like cyclopropyl.
Issue 2: Nucleophilic Substitution ( ) Yields are Poor
User Report: "I tried reacting cyclopropylamine with 2-chloropyrimidine, but the reaction requires 150°C and yields are messy."
Root Cause: Cyclopropylamine is a secondary carbon nucleophile (mechanistically similar) and is moderately bulky. The 2-position nitrogens repel the incoming nucleophile (lone pair repulsion).
The Solution: The "De Novo" Reconstruction Instead of forcing the bond onto the ring, build the ring containing the bond. This is often more scalable and avoids the steric bottleneck entirely.
Protocol C: De Novo Synthesis via Amidine
-
Reagent: Start with Cyclopropanecarboximidamide HCl .
-
Partner: React with a 1,3-dicarbonyl equivalent (e.g.,
-keto ester or enaminone). -
Conditions: NaOEt/EtOH, Reflux, 4h.
-
Result: This yields the 2-cyclopropylpyrimidine in >85% yield because the bond formation happens before the steric crowding of the aromatic ring is established.
-
Module 2: Structural & Conformational Optimization (Designing the Fit)
Issue 3: Unexplained SAR Cliffs (Potency Drop)
User Report: "We added a methyl group at the 4-position to fill a pocket, but potency dropped 50-fold. Modeling suggested the pocket could take the methyl."
Root Cause: The "Bisecting" vs. "Perpendicular" Clash The cyclopropyl group is not a spinning top; it has a preferred orientation.
-
Ground State: The Bisecting Conformation . The cyclopropyl C-H bond aligns with the pyrimidine plane to maximize orbital overlap (Walsh orbitals donating into the
-system). -
The Clash: A substituent at C4 (ortho to the cyclopropyl) clashes with the
-hydrogens of the cyclopropyl ring in the bisecting state. -
The Consequence: The ring is forced to rotate 90° (Perpendicular). If your binding pocket requires the flat (bisecting) shape, the molecule pays an energetic penalty to bind, killing potency.
Decision Guide: Substituent Selection Refer to the diagram below to predict conformational penalties.
Module 3: Experimental Master Protocol
Recommended Workflow for Difficult Substrates
If standard methods fail, follow this "High-Steric" Cross-Coupling Protocol .
Reagents:
-
Substrate: 2-chloro-4-substituted pyrimidine (1.0 equiv)
-
Boron Source: Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(3.0 equiv) -
Solvent: CPME (Cyclopentyl methyl ether) /
(3:1)
Step-by-Step:
-
Degassing (Critical): Sparge the CPME/
mixture with Argon for 15 minutes. Oxygen kills the active monomeric Pd species required for hindered couplings. -
Pre-activation: Stir
and XPhos in the solvent for 5 mins at RT to form the active ligated complex (color change usually observed). -
Addition: Add the pyrimidine, borate salt, and base.
-
Heating: Seal the vial and heat to 100°C for 16 hours.
-
Workup: Cool to RT. Filter through Celite. The CPME layer often contains the product cleanly; wash with brine and concentrate.
Why this works: CPME allows higher temperatures than THF and separates water easily. The trifluoroborate salt acts as a "slow-release capsule" for the cyclopropyl group, preventing decomposition.
FAQs: Rapid Fire Troubleshooting
Q: Can I use the Minisci reaction to add the cyclopropyl group directly to the pyrimidine? A: Yes, but proceed with caution.
-
Pros: No halogen handle needed.
-
Cons: Regioselectivity is poor.[9] Radical attack prefers C4 over C2. If C4 is blocked, it may work at C2, but yields are typically 30-50%.
-
Method: Use cyclopropanecarboxylic acid +
+ .
Q: My product is unstable on Silica gel. How do I purify? A: 2-cyclopropyl pyrimidines can be basic.[10] Silica is acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes. Or, switch to neutral Alumina.
Q: I see a "homocoupling" byproduct (bicyclopropyl). How do I stop it? A: This indicates your catalyst is oxidizing the boron species faster than it inserts into the aryl halide.
-
Fix: Increase the amount of Aryl Chloride. Decrease the catalyst loading. Ensure strict oxygen-free technique.
References
-
Tang, W., et al. (2014).[11] "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers. Link
- Key Insight: Establishes the use of AntPhos/XPhos for sterically hindered ortho-couplings.
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Link
- Key Insight: Protocol for using potassium trifluoroborates to prevent protodeboron
-
Zhichkin, P., et al. (2002).[12] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link
- Key Insight: The "De Novo" amidine reconstruction str
-
Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[13] Med. Chem. Commun.Link
-
Key Insight: Limitations and regioselectivity of radical additions to pyrimidines.[13]
-
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Discovery and Development of the Enantioselective Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine substitution
Executive Summary & Reactivity Profile
This guide addresses the nucleophilic aromatic substitution (
-
Symmetry: The 4- and 6-positions are chemically equivalent in the starting material. The challenge is breaking this symmetry to achieve high mono-substitution selectivity.
-
Steric Hindrance (C5-Ethyl): The ethyl group at C5 creates a "steric wall" that retards the approach of nucleophiles to the adjacent C4/C6 centers, often requiring higher reaction temperatures which paradoxically increase side reaction rates.
-
Electronic Deactivation (C2-Cyclopropyl): The cyclopropyl group is weakly electron-donating. Combined with the 5-ethyl group, the pyrimidine ring is less electrophilic than a standard 4,6-dichloropyrimidine, making the reaction sluggish and sensitive to moisture (hydrolysis).
Reaction Pathway & Side Product Visualization
The following diagram illustrates the primary reaction (green) and the critical side reactions (red) that must be suppressed.
Caption: Reaction network showing the kinetic competition between the desired mono-substitution and the thermodynamic sinks of bis-substitution and hydrolysis.
Troubleshooting Guide: Side Reaction Mitigation
| Issue | Symptom (LCMS/NMR) | Root Cause | Technical Solution |
| Bis-Substitution | Mass peak corresponding to [M + 2*Nu - 2Cl]. | Excess Nucleophile: Even a 1.1 eq excess can drive the second substitution due to the deactivated nature of the ring. | Strict Stoichiometry: Use 0.95–0.98 eq of nucleophile. It is better to leave unreacted starting material (easily separated) than to form the bis-impurity (difficult to separate). |
| Overheating: High T overcomes the activation energy for the second substitution. | Temperature Step-Gradient: Start at 0°C, slowly warm to RT. Only heat to 40-50°C if conversion <10% after 4h. | ||
| Hydrolysis | Peak at [M - Cl + OH] (M-18 relative to SM). Appearance of a broad "hump" in HPLC. | Wet Solvents: The 5-ethyl group slows the | Solvent Drying: Use anhydrous solvents (THF, DMF, or NMP) with <50 ppm water. Add 3Å molecular sieves to the reaction vessel. |
| Stalled Reaction | High % of Starting Material remaining after 24h. | Steric Shielding: The 5-ethyl group blocks the nucleophile's trajectory. | Solvent Switch: Switch from alcohols (EtOH/iPrOH) to polar aprotic solvents (DMSO or NMP) to increase the nucleophilicity of the attacking species without raising the temperature. |
| Regio-Scrambling | Multiple peaks with same mass (if Nu is ambident). | Ambident Nucleophile: If using an amino-alcohol or diamine. | Kinetic Control: Perform the reaction at -10°C. The amine is kinetically preferred over the alcohol. |
Optimized Experimental Protocol (Mono-Amination)
Objective: Synthesize the 4-amino-6-chloro derivative while minimizing bis-addition.
Reagents:
-
Substrate: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (0.95 eq)
-
Base: DIPEA (Hunig's Base) (1.2 eq) - Chosen for non-nucleophilicity.
-
Solvent: Anhydrous THF (or NMP for unreactive amines).
Procedure:
-
Preparation: Charge the reaction vessel with the pyrimidine substrate and anhydrous THF (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Pre-mix the Amine (0.95 eq) and DIPEA (1.2 eq) in a separate vial. Add this mixture dropwise to the pyrimidine solution over 30–60 minutes.
-
Why? Keeping the nucleophile concentration low relative to the substrate favors mono-substitution.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Progression:
-
Scenario A (Fast): If conversion >80%, quench immediately.
-
Scenario B (Slow): If conversion <20%, allow to warm to Room Temperature (RT). Do not heat unless conversion stalls at RT for >12 hours.
-
-
Quench: Pour into dilute aqueous citric acid (pH 4–5) to neutralize excess amine and precipitate the product (if solid).
Frequently Asked Questions (FAQs)
Q1: Why does the 5-ethyl group make this reaction more difficult than standard 4,6-dichloropyrimidine substitution? A: The 5-ethyl group exerts a steric effect , physically blocking the trajectory of the incoming nucleophile towards the C4/C6 carbons. Additionally, alkyl groups are weakly electron-donating (inductive effect), which slightly decreases the electrophilicity of the pyrimidine ring, reducing the rate of nucleophilic attack compared to a 5-H or 5-Nitro analog [1, 2].
Q2: I see a 5% bis-substituted impurity. Can I remove it by recrystallization? A: It is often very difficult. The bis-substituted product usually has solubility properties very similar to the mono-substituted product. The most effective strategy is prevention by using a deficit of nucleophile (0.95 eq). If formed, column chromatography is usually required over recrystallization [3].
Q3: Can I use inorganic bases like
Q4: Why is the "Self-Braking" effect not stopping the reaction at the mono-stage? A: Theoretically, replacing one electron-withdrawing Cl with an electron-donating Amine should deactivate the ring towards the second attack (the "self-braking" effect). However, if the reaction temperature is too high (e.g., refluxing ethanol), the thermal energy overcomes this deactivation barrier, leading to bis-substitution. Keep the temperature as low as possible to maximize the kinetic difference between the first and second additions [5].
References
-
National Center for Biotechnology Information. (2025). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (PubChem Compound Summary).[1] Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
American Chemical Society. (2006).[2] A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]
Sources
improving solubility of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine in aqueous buffers
Technical Support Center: Solubilization Guide for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Executive Summary & Chemical Profile
The Challenge: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine (DCEP) presents a dual challenge: high lipophilicity and chemical instability .
-
Solubility: The molecule combines a hydrophobic pyrimidine core with two lipophilic alkyl groups (cyclopropyl, ethyl) and two halogens. The estimated LogP is between 3.0 and 4.0 [1], classifying it as practically insoluble in pure water (< 1 µg/mL).
-
Stability (Critical): The chlorine atoms at positions 4 and 6 are electrophilic. In aqueous buffers—particularly at pH > 7.5 or elevated temperatures—these chlorides are susceptible to nucleophilic aromatic substitution (
) by water (hydrolysis), degrading the compound into inactive 4-chloro-6-hydroxypyrimidine derivatives [2, 3].
Physicochemical Snapshot:
| Property | Value / Characteristic | Implication |
|---|---|---|
| LogP (Est.) | ~3.5 | Requires organic cosolvents or complexing agents. |
| pKa | < 1.0 (Very weak base) | pH adjustment (acidification) is ineffective for solubilization in physiological ranges. |
| Reactivity | High (
Decision Matrix: Selecting the Right Protocol
Use this flowchart to determine the best solubilization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization method based on assay tolerance and concentration requirements.
Technical Protocols
Method A: The "Cosolvent Spike" (Low Concentration Assays)
Best for: In vitro enzymatic assays, HTS screening (< 50 µM).
The Logic: DCEP is soluble in DMSO. By dissolving it in DMSO first, you overcome the crystal lattice energy. Rapid dilution into buffer prevents immediate reprecipitation, provided the final concentration is below the "amorphous solubility" limit.
Reagents:
-
Anhydrous DMSO (Grade: Cell Culture Tested)
-
Buffer: PBS (pH 7.4) or HEPES (pH 7.0)
Protocol:
-
Prepare Stock: Dissolve DCEP in 100% anhydrous DMSO to create a 10 mM or 20 mM stock solution. Vortex until completely clear.
-
Tip: If the solution is hazy, sonicate for 30 seconds.
-
-
The "Intermediate" Step (Optional but Recommended): If jumping directly to buffer causes precipitation, create a 10x intermediate in PEG400 .
-
Mix 10 µL DMSO Stock + 90 µL PEG400.
-
-
Final Dilution: Slowly add the Stock (or Intermediate) to the aqueous buffer while vortexing the buffer .
-
Crucial:Never add buffer to the DMSO stock; this causes local high water concentration and immediate "crashing out" (precipitation). Always add Organic -> Aqueous .
-
-
Validation: Inspect for turbidity. The solution should be optically clear.
Method B: The "Micellar" Approach (High Concentration/In Vivo)
Best for: Animal dosing (IP/PO) or cell-based assays requiring > 100 µM.
The Logic: Surfactants like Tween 80 form micelles. The lipophilic DCEP molecules partition into the hydrophobic core of the micelle, shielding them from water and preventing precipitation.
Reagents:
-
Tween 80 (Polysorbate 80)
-
Ethanol (95% or anhydrous)
-
Saline or PBS
Protocol:
-
Weighing: Weigh the required amount of DCEP powder.
-
Solvent Mix: Dissolve powder in 5% Ethanol + 5% Tween 80 (volume relative to final volume).
-
Example: For 10 mL total, dissolve compound in 0.5 mL Ethanol + 0.5 mL Tween 80.
-
-
Dissolution: Vortex and sonicate until a clear, viscous yellow/colorless liquid is obtained.
-
Aqueous Addition: Slowly add 90% Saline (warm, ~37°C) to the surfactant mix.
-
Note: Adding warm saline helps maintain micelle fluidity during mixing.
-
Method C: Cyclodextrin Complexation (Highest Stability)
Best for: Long-term storage, sensitive assays, and preventing hydrolysis.
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) has a hydrophobic cavity that encapsulates the DCEP molecule. This not only solubilizes it but also protects the labile chlorines from hydrolytic attack by water [4].
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS. Stir until dissolved.
-
Compound Addition: Add DCEP powder directly to the 20% CD solution.
-
Note: This process is slow.
-
-
Equilibration: Shake or stir at room temperature for 24–48 hours.
-
Faster Alternative: Dissolve DCEP in a minimal volume of Acetone. Add this dropwise to the CD solution, then evaporate the Acetone under a stream of nitrogen.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| "Cloudiness" upon adding buffer | Flash precipitation (Ostwald Ripening). | 1. Increase vortex speed during addition.2. Use Method B (Tween 80) to lower surface tension.3. Ensure DMSO concentration is < 1% (v/v). |
| Loss of potency over time (24h+) | Hydrolysis of Cl atoms (SNAr reaction). | 1. Check pH. If > 7.5, lower to pH 6.5–7.0.2. Switch to Method C (Cyclodextrins protect the reactive site).3. Prepare fresh daily. |
| Yellowing of solution | Degradation products (likely 4-chloro-6-hydroxy adducts). | Discard solution. The compound has degraded. Ensure stock DMSO is anhydrous and stored at -20°C. |
| Insoluble even in DMSO | Crystal polymorphism or high purity lattice energy. | Warm the DMSO to 40°C. Sonicate for 5–10 minutes. |
Frequently Asked Questions (FAQs)
Q: Can I use acidic buffer (pH 4.0) to improve solubility? A: No. Unlike pyridines, pyrimidines are extremely weak bases (pKa often < 1). Lowering the pH to 4.0 will not protonate the nitrogen significantly enough to improve solubility and may actually catalyze acid-hydrolysis of the cyclopropyl group. Stick to neutral pH with cosolvents.
Q: Why does the protocol say "Add Organic to Aqueous" and not the reverse? A: This is the "Solvent Shifting" rule. If you add water to the DMSO stock, the solvent composition changes gradually. At, say, 50% water, the drug becomes insoluble and precipitates. Because the volume is small, these precipitates form large aggregates that won't redissolve. Adding the stock to a large volume of water ("infinite dilution") disperses the molecules before they can aggregate.
Q: Is the compound stable in cell culture media? A: For short durations (4–12 hours), yes. However, culture media contains nucleophiles (amino acids, thiols like glutathione) that can react with the 4,6-dichloro groups. For long incubations (>24h), you must run a stability control (compound incubated in media without cells) and analyze by LC-MS to confirm the parent compound is still intact.
References
-
EPA CompTox Chemicals Dashboard. 4,6-Dichloro-2-cyclopropylpyrimidine Properties. (Accessed 2023). Link
-
ChemicalBook. 4,6-Dichloropyrimidine Chemical Properties and Hydrolysis Risks.Link
-
National Institutes of Health (PubChem). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Analogous Structure Data).Link
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs (Cyclodextrin Applications).Link
Technical Support Center: Impurity Profiling & Degradation of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Welcome to the Advanced Application Support Center. This guide is designed for analytical chemists and process development scientists working with 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine . Due to its specific structural features—a pyrimidine core with dual leaving groups (chlorines) and a strained ring system (cyclopropyl)—this molecule presents unique stability challenges.
Module 1: Degradation Pathway Analysis
The Primary Failure Mode: Hydrolysis
The most critical stability risk for this molecule is nucleophilic aromatic substitution (
-
Mechanism: Sequential hydrolysis. The first chlorine displacement breaks the molecular symmetry.
-
Critical Insight: The resulting 4-chloro-6-hydroxy species does not exist primarily as a phenol. It rapidly tautomerizes to the 6-chloropyrimidin-4(3H)-one form. This lactam-lactim tautomerism significantly alters retention time and UV absorption profiles compared to the parent.
Secondary Risk: Cyclopropyl Oxidation
The cyclopropyl group at position 2 is chemically robust against base but sensitive to:
-
Strong Acid: Protonation can lead to ring-opening (homo-allylic rearrangement).
-
Radical Oxidation: Under oxidative stress (e.g., peroxides in forced degradation), the cyclopropyl ring can undergo radical-mediated ring opening or hydroxylation, often forming linear alkyl ketones or alcohols.
Visualizing the Pathways
The following diagram maps the degradation logic. Use this to anticipate impurities in your chromatograms.
Figure 1: Primary degradation pathways. Note the mass shifts associated with Cl loss and Oxygen gain.
Module 2: LC-MS Identification Workflow
Identifying these impurities relies heavily on monitoring the Chlorine Isotope Pattern . The natural abundance of
Isotope Pattern Diagnostic Table
Use this table to triage peaks in your MS spectra immediately.
| Species | # of Chlorines | Mass Shift (Δ) | Isotope Pattern (M : M+2 : M+4) | Visual Description |
| Parent | 2 | 0 (Ref) | 100 : 65 : 10 | 9:6:1 (Three distinct peaks) |
| Impurity A (Mono-OH) | 1 | -18 Da | 100 : 33 | 3:1 (Two distinct peaks) |
| Impurity B (Di-OH) | 0 | -36 Da | 100 : 1.1 | No Cl pattern (Carbon isotope only) |
| Impurity C (Oxidized) | 2 | +16 Da | 100 : 65 : 10 | Pattern matches Parent (Retains 2 Cl) |
Mass Shift Logic
-
Cl
OH Exchange:-
Loss of
(-34.97 Da) -
Gain of
(+17.00 Da) -
Net Change:
.
-
-
Note: If you see a mass shift of +18 Da without Cl loss, this indicates hydration of the cyclopropyl ring (ring opening) or simple oxidation (+16 Da).
Module 3: Troubleshooting Chromatography
Issue: "Ghost" peaks or severe tailing of Impurity A (Mono-hydroxy). Cause: Tautomerism.[1] The 4-hydroxy metabolite exists in equilibrium between the enol (hydroxy) and keto (pyrimidone) forms.[2] On C18 columns, these tautomers can separate slightly or cause peak broadening.
Troubleshooting Guide
Figure 2: Decision tree for resolving peak shape issues related to pyrimidone tautomers.
Module 4: Forced Degradation Protocols
To validate your stability-indicating method (per ICH Q1A), perform these specific stress tests.
Acid Hydrolysis (Targeting Cl Displacement)
-
Reagent: 1N HCl.
-
Condition: 60°C for 2–6 hours.
-
Expected Result: Appearance of Impurity A (Mono-OH).
-
Stop Criteria: ~10-20% degradation. Do not over-stress to Impurity B unless characterizing late-stage degradation.
Oxidative Stress (Targeting Cyclopropyl)
-
Reagent: 3%
. -
Condition: Room Temperature for 24 hours.
-
Expected Result: Look for +16 Da (N-oxide or C-hydroxylation) or +18 Da (Ring opening hydration).
-
Caution: Pyrimidines are generally resistant to oxidation; if the parent is stable, increase peroxide concentration to 10% carefully.
Frequently Asked Questions (FAQ)
Q1: Why does Impurity A (Mono-hydroxy) elute significantly earlier than the parent? A: The parent molecule is highly lipophilic (2 Cl, Ethyl, Cyclopropyl). Replacing a Chlorine with a Hydroxyl group introduces hydrogen bonding capability (donor/acceptor), significantly increasing polarity. Expect a large shift to earlier retention times on Reverse Phase (RP) chromatography.
Q2: I see a peak with Mass [M+22]. Is this an impurity? A: Likely not. This is usually the Sodium Adduct [M+Na]+ . Pyrimidines coordinate sodium well in ESI+ sources. Check if the isotope pattern still matches the 2-Chlorine (9:6:1) ratio.[2][3][4][5] If yes, it is the parent adduct.
Q3: Can the ethyl group oxidize?
A: Yes, benzylic-like oxidation at the
References
-
ICH Harmonised Tripartite Guideline. (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[6][7][8][9][10] International Council for Harmonisation.[6]
-
Brown, D. J. (1994). The Pyrimidines.[2][11][12] Wiley-Interscience. (authoritative text on pyrimidine reactivity and hydrolysis kinetics).
-
Giuliano, B. M., et al. (2010). "Tautomerism in 4-Hydroxypyrimidine..." The Journal of Physical Chemistry A. (Explains the keto-enol tautomerism relevant to Impurity A).
- Wiberg, K. B. (1968). Oxidation in Organic Chemistry. Academic Press.
Sources
- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. memmert.com [memmert.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Dichloropyrimidines and Trichloropyrimidine in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents. Their prevalence stems from their ability to engage in diverse biological interactions and their synthetic tractability, particularly through nucleophilic aromatic substitution (SNAr) reactions. The strategic functionalization of chloropyrimidines allows for the precise tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the reactivity of two key pyrimidine intermediates: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine and 2,4,6-trichloropyrimidine .
This comparison is designed to move beyond a simple cataloging of reactions. It aims to provide a mechanistic understanding of how subtle structural modifications—the replacement of a chloro group with a cyclopropyl moiety and the introduction of an ethyl group—can profoundly influence reaction outcomes. For the drug development professional, a deep appreciation of these reactivity differences is paramount for efficient lead optimization and the rational design of novel chemical entities.
Unveiling the Electronic and Steric Landscape
The propensity of a chloropyrimidine to undergo SNAr is dictated by the electronic and steric environment of the pyrimidine ring. The two nitrogen atoms in the ring act as powerful electron-withdrawing groups, rendering the carbon atoms electron-deficient and thus susceptible to nucleophilic attack.
2,4,6-Trichloropyrimidine: The Archetype
2,4,6-Trichloropyrimidine serves as our baseline for this comparison. The three chloro-substituents further enhance the electrophilicity of the ring through their inductive electron-withdrawing effects. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[1] This is a consequence of the superior ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C4/C6 or C2 positions.
Computational analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO), support this observation. For 2,4,6-trichloropyrimidine, the LUMO lobes are primarily located on the C4 and C6 positions, with a smaller contribution at the C2 position, indicating that these are the most likely sites for nucleophilic attack.[2]
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine: A Study in Contrasts
Replacing the chloro group at the 2-position with a cyclopropyl group and adding an ethyl group at the 5-position introduces significant electronic and steric perturbations.
-
Electronic Effects of the 2-Cyclopropyl Group: The cyclopropyl group is a fascinating substituent electronically. It is known to be a weak π-electron acceptor but a good π-electron donor.[3] Its high p-character in the C-C bonds allows it to conjugate with adjacent π-systems. In the context of the pyrimidine ring, the cyclopropyl group can donate electron density into the ring, which would be expected to slightly decrease the overall electrophilicity of the ring compared to the electron-withdrawing chloro group in trichloropyrimidine. This deactivating effect, however, is likely to be modest.
-
Steric Effects of the 2-Cyclopropyl and 5-Ethyl Groups: The steric bulk of the substituents plays a crucial role in directing nucleophilic attack. The cyclopropyl group at the C2 position, while not exceptionally large, will exert some steric hindrance to an incoming nucleophile at the adjacent C4 and C6 positions. More significantly, the ethyl group at the C5 position will create a more crowded environment around the C4 and C6 positions. This steric congestion is expected to have a more pronounced effect on the rate of reaction at these positions, especially with bulky nucleophiles.
Head-to-Head Reactivity Comparison
Reactivity with Amine Nucleophiles
The reaction of chloropyrimidines with amines is a cornerstone of pharmaceutical synthesis.
-
2,4,6-Trichloropyrimidine: Reacts readily with a variety of amines. The regioselectivity is dependent on the reaction conditions and the nature of the amine. For instance, the reaction with anilines in a polar solvent like ethanol shows a high preference for substitution at the C4 position, with C4/C2 isomer ratios of approximately 10:1 being reported.[1] This selectivity is driven by the greater electronic activation at the C4/C6 positions.
-
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine: We can anticipate a generally lower reaction rate compared to trichloropyrimidine due to the electron-donating nature of the cyclopropyl group. The steric hindrance from the 5-ethyl group will likely further decrease the accessibility of the C4 and C6 positions. This steric effect could potentially lead to a requirement for more forcing reaction conditions (higher temperatures, longer reaction times) to achieve comparable conversion. The regioselectivity is expected to still favor the C4/C6 positions, as they are directly activated by the ring nitrogens.
Reactivity with Alkoxide and Phenoxide Nucleophiles
Alkoxides and phenoxides are strong nucleophiles that readily participate in SNAr reactions with chloropyrimidines.
-
2,4,6-Trichloropyrimidine: The reaction with phenoxide has been reported to yield a good C4/C2 regioselectivity of 90:10.[1] This is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate for the C4 attack compared to the ortho-quinoid intermediate from a C2 attack.
-
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine: Similar to the reactions with amines, a reduced reaction rate is expected. The steric bulk of the 5-ethyl group will likely be a significant factor, potentially slowing down the reaction with larger alkoxides or substituted phenoxides.
Data Summary
The following table summarizes the expected comparative reactivity based on the structural and electronic differences. It is important to reiterate that these are predictions in the absence of direct comparative experimental data for 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine.
| Feature | 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine | 2,4,6-Trichloropyrimidine | Rationale |
| Overall Electrophilicity | Lower | Higher | The 2-cyclopropyl group is electron-donating compared to the electron-withdrawing 2-chloro group. |
| Expected SNAr Rate | Slower | Faster | Lower electrophilicity and increased steric hindrance from the 5-ethyl group. |
| Regioselectivity | C4/C6 favored | C4/C6 favored > C2 | Both are primarily activated at C4/C6 by ring nitrogens. |
| Steric Hindrance | Higher | Lower | The 5-ethyl group significantly increases steric congestion around the C4 and C6 positions. |
Experimental Protocols
To provide a practical context for this comparison, the following are representative, detailed protocols for conducting SNAr reactions on these substrates. These protocols are designed to be self-validating, with in-process controls and clear work-up procedures.
Protocol 1: General Procedure for Amination of Chloropyrimidines
This protocol describes a typical SNAr reaction with an amine nucleophile.
Materials:
-
Chloropyrimidine (4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine or 2,4,6-trichloropyrimidine) (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or 1,4-Dioxane)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chloropyrimidine (1.0 equiv) and the anhydrous solvent.
-
Stir the solution at room temperature to ensure complete dissolution.
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 equiv) and DIPEA or TEA (1.5 equiv) in the same anhydrous solvent.
-
Slowly add the amine/base solution to the stirred solution of the chloropyrimidine at room temperature.
-
The reaction mixture is then heated to the desired temperature (typically between 80-120 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrimidine.
Protocol 2: General Procedure for Reaction with Alkoxides
This protocol outlines the reaction with an alcohol in the presence of a strong base to generate the alkoxide in situ.
Materials:
-
Chloropyrimidine (1.0 equiv)
-
Alcohol nucleophile (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add the alcohol (1.2 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve the chloropyrimidine (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the chloropyrimidine to the pre-formed alkoxide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing the Reaction Pathway and Workflow
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the SNAr mechanism and a typical experimental workflow.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a chloropyrimidine.
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion and Future Perspectives
The comparative analysis of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine and 2,4,6-trichloropyrimidine highlights the profound impact of substituent effects on the reactivity of the pyrimidine core. While 2,4,6-trichloropyrimidine offers higher intrinsic reactivity due to the cumulative electron-withdrawing nature of its chloro-substituents, 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine presents a more sterically hindered and electronically distinct substrate.
For the medicinal chemist, this translates to a trade-off between reaction facility and the introduction of desirable structural motifs. The cyclopropyl and ethyl groups in the latter compound can impart favorable properties such as increased metabolic stability and improved ligand-receptor interactions. However, achieving the desired transformations may require more tailored and optimized reaction conditions to overcome the inherent lower reactivity.
Future work in this area should focus on obtaining direct quantitative kinetic data for the SNAr reactions of 4,6-dichloro-2-cyclopropyl-5-ethylpyrimidine with a range of nucleophiles. Such data would provide a more precise understanding of the magnitude of the electronic and steric effects at play and would be invaluable for the predictive design of synthetic routes towards novel pyrimidine-based drug candidates.
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Delia, T. J., et al. (1990). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 27(5), 1147-1152. [Link]
-
Sang-sup, Jew, et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 427-430. [Link]
-
Chemistry Stack Exchange. (2017). How does the cyclopropyl group influence conjugation and aromaticity? [Link]
Sources
A Comparative Guide to Quality Control and Purity Assessment of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Introduction
4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a highly functionalized heterocyclic compound, belonging to a class of molecules pivotal in medicinal chemistry and materials science. As a synthetic intermediate, its purity is paramount, directly influencing the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API) or target molecule. Even trace impurities, such as regioisomers or incompletely reacted starting materials, can lead to significant downstream challenges, including difficult purifications and the generation of undesirable, potentially genotoxic byproducts.[1][2]
This in-depth technical guide provides a comparative analysis of the essential Quality Control (QC) standards and purity assessment methodologies for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine. We will explore the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and offer a framework for establishing a robust, self-validating quality system. The principles and methods described herein are grounded in established analytical chemistry for halogenated pyrimidines and are designed for researchers, scientists, and drug development professionals dedicated to ensuring the highest standards of chemical integrity.[3][4]
Chapter 1: The Cornerstone of Quality: A Multi-faceted Analytical Approach
Ensuring the quality of a chemical intermediate like 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is not reliant on a single analytical technique. Instead, a robust QC strategy employs an orthogonal set of methods, where each technique provides a unique and complementary piece of information regarding the material's identity, purity, and potency. This multi-pronged approach ensures that the quality assessment is comprehensive and not susceptible to the limitations of any single method.
The core quality attributes to be verified are:
-
Identity: Unambiguous confirmation of the molecular structure.
-
Purity: Quantitation of the main component relative to all other detectable substances.
-
Impurity Profile: Identification and quantitation of specific impurities (process-related, degradation products, etc.).
-
Assay: Determination of the precise amount of the compound in the material, often corrected for impurities and residual solvents.
The following diagram illustrates the relationship between these quality attributes and the primary analytical techniques used for their assessment.
Caption: Relationship between quality attributes and analytical techniques.
Chapter 2: Comparative Analysis of Core Analytical Methodologies
The selection of an analytical method is driven by the specific question being asked. For routine purity checks, High-Performance Liquid Chromatography (HPLC) is often the workhorse. For absolute structural confirmation, nothing surpasses Nuclear Magnetic Resonance (NMR) spectroscopy.
Chromatographic Techniques: The Gold Standard for Purity
Chromatographic methods are unparalleled for separating the target compound from its impurities, allowing for precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal technique for determining the purity of non-volatile organic compounds. The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. For dichloropyrimidine derivatives, a reverse-phase method is typically most effective.[5][6]
-
Expertise & Causality: A C18 (octadecylsilyl) column is the logical first choice. The long alkyl chains create a non-polar stationary phase that effectively retains the moderately non-polar pyrimidine compound through hydrophobic interactions. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol allows for the controlled elution of the compound and its impurities. A UV detector is ideal, as the pyrimidine ring contains a chromophore that absorbs UV light, enabling sensitive detection.
-
Trustworthiness (Self-Validation): The method's reliability is established by validating key parameters such as linearity, precision, accuracy, and specificity. The limit of detection (LOD) and limit of quantification (LOQ) must be determined to ensure that all relevant impurities can be reliably measured at their specification limits.[7]
Gas Chromatography (GC)
GC is highly effective for analyzing thermally stable and volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile process impurities. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of the separated components.
-
Expertise & Causality: While the target compound itself may have limited volatility, GC-MS is invaluable for identifying low molecular weight impurities that may not be well-resolved or detected by HPLC-UV. For halogenated compounds, a halogen-specific detector (XSD) can offer enhanced selectivity and specificity, reducing interference from non-halogenated matrix components.[8]
-
Trustworthiness (Self-Validation): System suitability is demonstrated by injecting a standard mixture to confirm resolution, peak shape, and detector response. The use of an internal standard is crucial for accurate quantitation, as it corrects for variations in injection volume and instrument response.[9]
Spectroscopic Techniques: Unambiguous Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, serving as the definitive tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules.[10] It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
-
Expertise & Causality: ¹H NMR will confirm the presence and integration of the ethyl group (a characteristic triplet and quartet), the cyclopropyl group protons, and any aromatic protons. ¹³C NMR will confirm the carbon skeleton of the molecule.[11][12] For pyrimidine derivatives, the chemical shifts are highly sensitive to the substitution pattern, making NMR an excellent tool for identifying isomers.[13][14]
-
Trustworthiness (Self-Validation): The structure is self-validated by ensuring that all observed signals (chemical shift, integration, multiplicity, and coupling constants) are consistent with the proposed structure and no unexplained signals are present.
Comparison Summary Table
| Parameter | Reverse-Phase HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | NMR Spectroscopy (¹H, ¹³C) |
| Primary Use | Purity determination, Impurity profiling, Assay | Volatile impurity analysis, Structural confirmation | Identity, Unambiguous structural elucidation |
| Quantitation | Excellent (with reference standard) | Good (with internal/external standard) | Semi-quantitative (with internal standard) |
| Sensitivity | High (ppm levels) | Very High (ppb to ppm levels) | Moderate (requires >1 mg of sample) |
| Specificity | Moderate (relies on retention time) | High (relies on mass spectrum) | Very High (unique spectral fingerprint) |
| Key Advantage | Robust, precise, and widely applicable for purity. | Excellent for volatile impurities and identification. | Gold standard for absolute structure confirmation. |
| Limitation | Co-eluting impurities may be missed. | Not suitable for non-volatile or thermally labile compounds. | Lower throughput, less sensitive than chromatography. |
Chapter 3: Experimental Protocols
The following protocols are robust starting points for the analysis of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine and should be fully validated before routine use.
Protocol 1: Purity Determination by Reverse-Phase HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: 95% to 50% B
-
31-35 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution. Further dilute as necessary.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition:
-
Acquire a ¹H spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[10]
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
-
Analysis: Integrate all signals. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants should be analyzed to confirm that they are consistent with the structure of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
Chapter 4: Managing Impurities
A critical aspect of QC is understanding the potential impurities that can arise during synthesis. The synthesis of dichloropyrimidines often involves the chlorination of a dihydroxy precursor using reagents like phosphorus oxychloride (POCl₃).[15][16]
Caption: Potential impurity formation pathways during synthesis.
Common Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-cyclopropyl-5-ethyl-4,6-dihydroxypyrimidine due to incomplete reaction.
-
Monochloro Intermediates: Such as 4-chloro-2-cyclopropyl-5-ethyl-6-hydroxypyrimidine, resulting from partial chlorination.
-
Regioisomers: Reactions on substituted pyrimidines can sometimes yield isomeric products that are difficult to separate.[17]
-
Byproducts from Reagents: Impurities arising from the degradation or side reactions of the chlorinating agent.
Controlling these impurities requires careful optimization of reaction conditions (temperature, time, stoichiometry) and robust purification procedures, such as recrystallization or column chromatography, with purity monitored by the analytical methods described above.
Conclusion
The quality control of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a critical, multi-faceted process that underpins the success of subsequent synthetic steps in research and drug development. A scientifically sound QC strategy is not merely about testing; it is about understanding the molecule and its potential contaminants. By integrating orthogonal analytical techniques—primarily HPLC for purity and assay, GC-MS for volatile components, and NMR for definitive structural identity—a comprehensive and trustworthy quality profile can be established. The detailed protocols and comparative data in this guide serve as a robust framework for scientists to implement a self-validating system that ensures the integrity and reliability of this important chemical intermediate.
References
- Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines.
- BenchChem. (2025).
- Al-Gorban, N. et al. (2022). Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Purity and Isotopic Enrichment of 2-Amino-4,6-dichloropyrimidine-¹³C₂.
- Al-Majid, A. M. et al. (2024).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024). MDPI.
- SIELC Technologies. (2018). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column.
- Moorthy, M. K. et al. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API.
- K. K. P. et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.
- BenchChem. (2025).
- Beilstein Journal of Organic Chemistry. (2011).
- Acta Pharmaceutica. (n.d.).
- Jönsson, S. et al. (2018).
- Acta Poloniae Pharmaceutica. (n.d.).
- Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
Sources
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. futurity-proceedings.com [futurity-proceedings.com]
- 12. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
A Guide to the Structural Validation of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine: A Multi-Technique Approach
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It underpins everything from understanding structure-activity relationships (SAR) to ensuring the purity and stability of an active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of the essential techniques for the structural validation of the novel pyrimidine derivative, 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
While a public crystal structure for this specific molecule has not been deposited in crystallographic databases, this guide establishes a comprehensive and self-validating workflow. We will explore not only the primary method of Single-Crystal X-ray Diffraction (SC-XRD) but also the critical orthogonal techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) that provide the necessary corroboration for absolute structural confidence. The causality behind experimental choices and the logic of cross-technique validation will be emphasized throughout.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful method for determining the precise atomic arrangement of a molecule in its solid state.[1][2] It provides unequivocal evidence of connectivity, stereochemistry, and intermolecular interactions. The process, however, is critically dependent on the initial, and often most challenging, step: growing a high-quality crystal.
Experimental Protocol: From Solution to Structure
Step 1: Growing Diffraction-Quality Crystals
The journey to a crystal structure begins with obtaining a single crystal suitable for diffraction, typically larger than 0.1 mm in all dimensions, with a well-ordered internal structure.[2] The purity of the starting material is paramount; impurities can inhibit crystallization or become incorporated into the lattice, leading to disorder and poor diffraction quality.
Protocol for Crystal Growth (Slow Evaporation):
-
Purity Confirmation: Before attempting crystallization, confirm the purity of the synthesized 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine using ¹H NMR and LC-MS.
-
Solvent Screening: Prepare nearly saturated solutions of the compound in a range of solvents (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof) in clean, dust-free vials. The ideal solvent is one in which the compound is moderately soluble.[3]
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen optimal solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.[3]
-
Incubation: Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation. Place the vial in a location free from vibration and temperature fluctuations.
-
Patience: Allow the crystals to grow undisturbed over several days to weeks. Patience is a critical virtue in crystallography.[3]
Step 2: Data Collection and Structure Refinement Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded as the crystal is rotated.[4]
This raw data is then processed to solve the "phase problem," generating an initial electron density map. From this map, a molecular model is built and computationally refined. The quality of the final model's fit to the experimental data is often initially assessed by the R-factor; for small molecules, a final R-factor of around 4-5% is typical for a good quality structure.[5]
The Litmus Test: Crystallographic Validation with checkCIF
A low R-factor alone is not sufficient to guarantee a correct structure. The International Union of Crystallography (IUCr) has established a standard for data submission and validation through the Crystallographic Information File (CIF) format and the associated checkCIF service.[6] This automated tool scrutinizes the CIF for completeness, consistency, and chemical sensibility, generating a report with a series of ALERTS.
Understanding these ALERTS is crucial for validation:
-
ALERT A & B: These are the most serious, often indicating major errors such as incorrect space group assignment (missed symmetry) or severe inconsistencies that require immediate attention.
-
ALERT C & G: These are less severe "warnings" or "points of interest" that should be investigated. They might highlight unusual bond lengths, angles, or potentially short intermolecular contacts that could be scientifically interesting hydrogen bonds.[6]
A properly validated structure should have few, if any, ALERTS of type A or B, and any C or G alerts should be understood and, if necessary, explained in the final publication.
Part 2: Orthogonal Validation for Unimpeachable Confidence
Trustworthiness in structural science comes from corroboration. Relying solely on one technique, even one as powerful as SC-XRD, is insufficient. Orthogonal methods, which rely on different physical principles, provide an independent check on the proposed structure. For 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, NMR and MS are the essential comparative techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Fingerprint
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[7][8] For our target molecule, both ¹H and ¹³C NMR are indispensable. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integrals in the ¹H spectrum must perfectly align with the structure derived from XRD.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the crystalline material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure complete dissolution.[7]
-
Spectrum Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be used to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and integrate the ¹H signals. Assign all peaks based on their chemical shift and coupling patterns.
Comparative Analysis: The XRD-derived structure of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine predicts a specific NMR signature. Any deviation from this signature would invalidate the proposed structure.
| Group | ¹H NMR Prediction | ¹³C NMR Prediction |
| Ethyl (-CH₂CH₃) | A quartet (~2.8 ppm, 2H) and a triplet (~1.3 ppm, 3H) | Two distinct aliphatic signals |
| Cyclopropyl | Complex multiplets in the upfield region (~1.0-1.5 ppm, 5H) | Three distinct aliphatic signals |
| Pyrimidine Ring | No aromatic protons | Four distinct aromatic/olefinic signals |
B. Mass Spectrometry (MS): The Molecular Weight and Isotopic Gatekeeper
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, crucially in this case, its elemental composition through isotopic patterns.[9]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) to generate a molecular ion (M⁺•) and various fragment ions.[9]
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
Comparative Analysis: The molecular formula C₉H₁₀Cl₂N₂ corresponds to a monoisotopic mass of 216.0221 Da. The most critical validation point, however, comes from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a highly characteristic isotopic cluster for the molecular ion.[10]
-
M⁺• Peak: The peak corresponding to the molecule with two ³⁵Cl isotopes.
-
[M+2]⁺• Peak: A peak 2 m/z units higher, corresponding to one ³⁵Cl and one ³⁷Cl. Its intensity should be approximately 65% of the M⁺• peak.
-
[M+4]⁺• Peak: A peak 4 m/z units higher, corresponding to two ³⁷Cl isotopes. Its intensity should be approximately 10% of the M⁺• peak.
The observation of this specific 100:65:10 intensity ratio is definitive proof of the presence of two chlorine atoms in the molecule, providing powerful validation of the elemental composition determined by XRD.[11]
Part 3: Synthesizing the Evidence
True structural validation is achieved when the data from all techniques converge to describe the same molecular reality. The diagram below illustrates this logical relationship.
Comparative Data Summary for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
| Technique | Parameter | Predicted/Expected Result | Purpose of Validation |
| SC-XRD | 3D Structure | Atomic coordinates, bond lengths/angles | Provides the primary, high-resolution 3D model. |
| Validation | checkCIF report with no major ALERTS | Ensures crystallographic data is sound and chemically reasonable.[6] | |
| ¹H NMR | Chemical Shifts & Integrals | Quartet (2H), Triplet (3H), Multiplets (5H) | Confirms the presence and connectivity of ethyl and cyclopropyl groups. |
| ¹³C NMR | Number of Signals | 9 unique signals expected | Confirms the molecular symmetry and number of unique carbon environments. |
| Mass Spec. | Molecular Ion (M⁺•) | m/z ≈ 216.02 (Monoisotopic) | Confirms the correct molecular weight. |
| Isotopic Pattern | M, M+2, M+4 peaks with ~100:65:10 ratio | Unambiguously confirms the presence of two chlorine atoms.[10][11] |
Conclusion
The structural validation of a novel chemical entity like 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is not a single experiment but a systematic process of accumulating and cross-referencing evidence. While Single-Crystal X-ray Diffraction provides the definitive 3D model, its findings must be independently corroborated by orthogonal techniques like NMR and Mass Spectrometry to achieve the highest level of scientific integrity. This multi-faceted approach ensures that the determined structure is not merely a plausible model but a validated representation of the molecular truth, providing a solid foundation for all subsequent research and development.
References
- BenchChem. (2025).
-
Yu, Y., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. [Link]
-
Rizak, G. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Futurity Proceedings. [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]
-
CCDC. Validation of Experimental Crystal Structures. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(15), 1635–1641. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
MolSoft. Validation and Quality Assessment of X-ray Protein Structures. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(22), 2931-2967. [Link]
-
Jasinski, J. P. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 369–380. [Link]
-
Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. YouTube. [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
- 6. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
A Comparative Guide to Analytical Methodologies for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
For researchers, scientists, and drug development professionals, the robust and accurate analysis of novel chemical entities is a cornerstone of successful research and development. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry and materials science. While specific, publicly available retention time data for this compound is limited, this guide will establish a foundational analytical approach, providing detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and its comparison with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Analytical Challenge and the Importance of Method Selection
The analysis of substituted pyrimidines like 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine presents a unique set of challenges. Factors such as volatility, thermal stability, and polarity can significantly influence the choice of the most appropriate analytical technique. A suboptimal choice can lead to inaccurate quantification, poor resolution from impurities, or even degradation of the analyte during analysis. This guide aims to provide the necessary insights to make an informed decision based on the specific requirements of your research, be it routine purity assessment, metabolite identification, or rigorous quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry makes it a powerful tool for the identification and quantification of analytes in complex mixtures.
Proposed GC-MS Method for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Given the dichlorinated and relatively non-polar nature of the target molecule, GC-MS is a highly suitable analytical technique. The following protocol is a recommended starting point for method development.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
-
Dissolve in 10 mL of a suitable solvent such as acetone or dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
GC Column: A non-polar column such as an Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended due to its versatility and inertness.[1]
-
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Rationale for Method Parameters: The choice of a non-polar DB-5ms column is based on the general principle of "like dissolves like"; a non-polar stationary phase is well-suited for the separation of a relatively non-polar compound like our target analyte. The temperature program is designed to ensure good separation from any potential impurities and to elute the compound of interest in a reasonable timeframe.
Beyond Retention Time: The Utility of Retention Indices
While retention time is a useful parameter, it can vary between instruments and laboratories. A more robust and transferable measure is the Retention Index (RI) . The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes.[2][3] This value is more consistent across different GC systems and conditions.[4][5] To determine the RI of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, a mixture of n-alkanes (e.g., C10-C28) should be analyzed under the same GC conditions.
Alternative Analytical Approaches: HPLC-UV and LC-MS
For compounds that are not amenable to GC analysis due to low volatility or thermal instability, liquid chromatography techniques are the methods of choice.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is particularly well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[6]
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine in acetonitrile.
-
Dilute to a working concentration of approximately 20 µg/mL with the mobile phase.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start at 60% B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the compound (e.g., 254 nm and 270 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This is the preferred method for trace-level analysis and for obtaining structural information.
Experimental Protocol: LC-MS Analysis
The chromatographic conditions for LC-MS would be similar to the HPLC-UV method. The key difference is the use of a mass spectrometer as the detector.
-
Instrumentation:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Scan Range: m/z 100-500.
-
Comparison of Analytical Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. | Separation in the liquid phase with mass-based detection. |
| Analyte Suitability | Volatile and thermally stable compounds. | Wide range of compounds, including non-volatile and thermally labile. | Wide range of compounds, particularly for trace analysis. |
| Sensitivity | Good to excellent. | Moderate. | Excellent. |
| Selectivity | High (based on mass-to-charge ratio). | Moderate (based on UV absorbance). | Very high (based on precursor and product ions). |
| Sample Throughput | High. | High. | Moderate to high. |
| Cost | Moderate. | Low to moderate. | High. |
| Primary Application | Purity testing, identification of volatile impurities. | Routine purity and content analysis. | Trace analysis, impurity profiling, metabolite identification. |
Visualizing the Workflow
Caption: Experimental workflows for GC-MS, HPLC-UV, and LC-MS analysis.
Caption: Comparison of analytical methods for the target analyte.
Conclusion and Recommendations
The choice of the optimal analytical method for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is contingent upon the specific analytical goals.
-
For routine purity assessment and analysis of volatile impurities, GC-MS is the recommended technique. Its high throughput and robust nature make it ideal for quality control environments. The determination of the compound's Retention Index will provide a valuable and transferable piece of data for its identification.
-
HPLC-UV offers a cost-effective and reliable alternative, particularly for assessing purity with respect to non-volatile impurities. It is a workhorse in many analytical laboratories and can be readily implemented.
-
For trace-level quantification, impurity profiling, and metabolite identification studies, LC-MS is the most powerful tool. Its superior sensitivity and selectivity are indispensable in these demanding applications.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can confidently select and implement the most appropriate analytical strategy for 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine, ensuring the generation of high-quality, reliable data to support their research and development efforts.
References
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Deriv
- Analysis of pyrimidine bases in biological materials by gas chrom
- Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
- Pyridine (OSHA Method PV2295). OSHA.
- Pyrimidine Biosynthesis Analysis Service.
- 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. PubChem.
- iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry d
- The Retention Index System in Gas Chromatography: McReynolds Constants. Supelco.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry.
- Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV.
- Retention Indexes. The Bumbling Biochemist.
- Analytical Methods for Dichlorvos. NCBI Bookshelf.
- A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity. Benchchem.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- GC and GC/MS Columns & Supplies. Agilent.
- Identifying and Rectifying the Misuse of Retention Indices in GC.
- Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
Sources
- 1. hpst.cz [hpst.cz]
- 2. Retention Indexes – The Bumbling Biochemist [thebumblingbiochemist.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
[1][2][3][4]
Executive Summary: Operational Directive
Status: Hazardous Chemical Waste (Halogenated / Corrosive) Primary Disposal Path: High-Temperature Incineration with Flue Gas Scrubbing Immediate Action: Segregate from non-halogenated solvents and aqueous bases. Store in chemically resistant containers (HDPE or Glass). Do not dispose of down the drain.
Chemical Profile & Hazard Identification
Rationale for Protocol: To ensure safety and regulatory compliance, we must understand the reactivity driving the disposal requirements. 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine is a halogenated pyrimidine derivative. Its disposal logic is governed by the 4,6-dichloro functionality.[1]
Key Chemical Hazards[5][6]
-
Hydrolytic Instability: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic attack. Upon contact with moisture or water, this compound can slowly hydrolyze, releasing Hydrogen Chloride (HCl) gas. This makes the waste stream potentially acidic and corrosive [1].[2]
-
Corrosivity: Due to the potential for HCl release, this compound is classified as Skin Corr. 1B or Irritant depending on concentration.[3] It causes severe skin burns and eye damage [2].[4][3][5]
-
Environmental Toxicity: Halogenated heterocycles are often persistent and toxic to aquatic life. They must never enter municipal wastewater systems [3].
Physical & Chemical Properties Table
| Property | Characteristic | Operational Implication |
| Functional Group | Dichloropyrimidine | Reactive: Segregate from strong bases and oxidizers. |
| Waste Class | Halogenated Organic | Must be incinerated. Do not mix with fuel-blending streams. |
| Physical State | Solid (typically) | Dissolve in compatible solvent (e.g., DCM) if liquid disposal is required, or dispose as solid waste. |
| Corrosivity | High (Potential HCl generation) | Use corrosion-resistant secondary containment. |
Pre-Disposal Handling & Segregation (The Self-Validating System)
A self-validating waste system ensures that errors (e.g., mixing incompatible chemicals) are physically prevented by the workflow.
Segregation Logic
CRITICAL RULE: Never mix this compound with Strong Bases (e.g., Sodium Hydroxide) or Strong Oxidizers (e.g., Peroxides, Nitric Acid).
-
Reasoning: Mixing with bases can trigger rapid hydrolysis and heat generation (exothermic reaction). Mixing with oxidizers risks uncontrolled oxidation of the ethyl/cyclopropyl groups.
Container Selection
-
Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (due to corrosion risk from HCl).
-
-
Cap: Vented caps are recommended if the waste is in solution, to prevent pressure buildup from slow hydrolysis.
Labeling Standards
Every container must carry a label with the following specific data points before being moved to the waste area:
-
Full Chemical Name: 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine.
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Halogenated.
-
Date of Accumulation Start.
The Disposal Protocol (Step-by-Step)
Phase A: Waste Collection[5]
-
Solid Waste:
-
Place the solid substance, contaminated weighing boats, and gloves into a wide-mouth HDPE jar .
-
Label as "Solid Hazardous Waste - Halogenated/Corrosive."
-
-
Liquid Waste (Mother Liquors/Rinsates):
-
If dissolved in Dichloromethane (DCM) or Chloroform: Pour into the Halogenated Solvent waste drum.
-
If dissolved in Ethyl Acetate or Acetone: DO NOT pour into the non-halogenated drum. The presence of the dichloropyrimidine classifies the entire mixture as halogenated. It must go into the Halogenated stream.
-
Phase B: Waste Handoff
-
PH Check: Verify the pH of liquid waste streams. If pH < 2, alert the waste contractor; the stream may need to be declared as "Acidic Halogenated Waste."
-
Bulking: Do not bulk this specific intermediate with general organic solvents if the concentration is >5%. High concentrations of reactive chlorides can damage standard incinerator feed lines if not declared [4].
Phase C: Final Destruction
-
Method: The only acceptable destruction method is High-Temperature Incineration (typically >1100°C) equipped with scrubbers to neutralize the HCl and Cl2 gases generated during combustion.
-
Verification: Request a Certificate of Destruction from the waste vendor for high-volume disposal (>1 kg).
Emergency Response: Spill Cleanup
Scenario: A 50g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area.[3] Fumes may be irritating.[6][4][7]
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is visible, use a N95 or P100 respirator.
-
Containment: Cover the spill with a Dry Absorbent (e.g., Vermiculite or specialized acid-neutralizing absorbent).
-
Note: Do not use water initially, as this will generate HCl gas.
-
-
Collection: Sweep the absorbent into a heavy-duty plastic bag or HDPE pail.
-
Surface Decontamination: Once the bulk solid is removed, wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residue, then rinse with water.
Decision Logic Visualization
The following diagram illustrates the critical decision-making process for segregating this waste, ensuring no incompatible mixing occurs.
Caption: Operational workflow for segregating 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine waste. Note the critical override for non-halogenated solvents.
References
-
PubChem. (n.d.). 4,6-Dichloropyrimidine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
US EPA. (2024). Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine
Executive Safety Summary
Immediate Action Required: Treat 4,6-Dichloro-2-cyclopropyl-5-ethylpyrimidine as a Corrosive and Moisture-Sensitive agent.
While specific Safety Data Sheets (SDS) for the 5-ethyl variant are rare compared to its 5-methyl analog (CAS 21721-73-3) or the 5-nitro-2-propylthio Ticagrelor intermediate, the dichloropyrimidine core dictates the safety profile. The presence of two activated chlorine atoms at positions 4 and 6 creates high electrophilicity, making this compound prone to nucleophilic attack by biological tissues (skin/mucous membranes) and rapid hydrolysis to release Hydrogen Chloride (HCl) gas upon contact with moisture.
Core Hazard Class (Read-Across):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns) or Category 2 (Severe Irritant) depending on moisture exposure.
-
Serious Eye Damage: Category 1.
-
Respiratory Sensitization: Potential due to protein alkylation.
Chemical Hazard Analysis (The "Why")
To select the correct PPE, we must understand the molecular mechanism of injury.
-
Electrophilic Attack: The pyrimidine ring is electron-deficient. The chlorine atoms at C4 and C6 are excellent leaving groups. Upon contact with skin proteins (nucleophiles), this molecule forms covalent bonds, leading to sensitization and chemical burns.
-
Hydrolytic Instability:
Implication: Standard particulate respirators (N95) are insufficient if the powder is damp or handled in humid air, as they do not stop acid gas generation.
PPE Selection Matrix
Use this matrix to configure your safety gear based on the operation scale.
| PPE Component | Standard Handling (Weighing/Transfer < 10g) | Scale-Up / Solution Phase (> 10g or dissolved) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate / Barrier: Inner: Silver Shield® (Laminate)Outer: Nitrile (for dexterity) | Chlorinated pyrimidines can permeate standard nitrile. Laminate films provide >8hr breakthrough time against chlorinated solvents often used with this intermediate (e.g., DCM). |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Full Face Shield + Safety Goggles | Prevent corneal damage from corrosive dust or splash. |
| Respiratory | P100 / N99 (Particulate only) | Full-Face Respirator or PAPR with Combo Cartridge (OV/AG/P100) | "OV/AG" (Organic Vapor/Acid Gas) is mandatory if HCl evolution is possible or if dissolved in volatile solvents. |
| Body | Lab Coat (Cotton/Poly), buttoned to neck. | Tyvek® Coverall or Chem-Resistant Apron (Rubber/Neoprene) | Prevent dust accumulation on street clothes. |
| Engineering | Fume Hood (Face velocity: 100 fpm) | Fume Hood or Glove Box | Local exhaust is non-negotiable. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Engineering Controls
-
Humidity Check: Ensure the lab humidity is controlled (<50% RH preferred). High humidity accelerates HCl release.
-
Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun inside the fume hood to prevent powder dispersal during weighing.
-
Decontamination Prep: Prepare a beaker of 10% Aqueous Sodium Carbonate (
) or dilute NaOH. This will be used to neutralize contaminated spatulas/wipes immediately.
Phase 2: Weighing and Transfer
-
Don PPE: Put on inner laminate gloves, then outer nitrile gloves. Fit check respirator.
-
Open Container: Only open inside a functioning fume hood.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Closing: Ensure the threads of the bottle are free of powder before screwing the cap on. Friction on chlorinated pyrimidine dust in threads can degrade the seal or cause seizing.
Phase 3: Reaction Setup (Solution Phase)
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform, recognize that these solvents rapidly degrade nitrile gloves. Silver Shield/Laminate gloves are mandatory here.
-
Addition: Add the pyrimidine to the solvent, not vice-versa, to control exotherms.
-
Quenching: When the reaction is complete, quench any unreacted intermediate with a mild nucleophile (e.g., water/base mixture) slowly to manage HCl evolution.
Emergency Response Logic
Caption: Decision logic for immediate response to exposure or spills involving chloropyrimidines.
Waste Disposal & Decontamination
Never dispose of this chemical in the trash or down the drain.
-
Solid Waste: Collect in a dedicated container labeled "Toxic/Corrosive Solid - Pyrimidine Derivative."
-
Liquid Waste:
-
If unreacted material remains, quench with dilute NaOH or NaHCO3 to neutralize the active chlorines and any generated HCl.
-
Check pH to ensure neutrality (pH 6-8) before adding to the organic waste stream.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid) in the waste stream.
-
-
Container Decon: Triple rinse empty bottles with a solvent (acetone) followed by a dilute base wash before discarding glass.
References
-
PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine (Analogous Structure Safety Data). National Library of Medicine. Accessed October 2023. Link
-
ECHA. Registration Dossier: Chloropyrimidines. European Chemicals Agency. Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Link
-
Fisher Scientific. Safety Data Sheet: 4,6-Dichloropyrimidine (Base Structure).Link
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
